1-Ethyl-2-methylquinolinium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2-methylquinolin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N/c1-3-13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBWCOTYERYRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862282 | |
| Record name | 1-Ethyl-2-methylquinolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42922-08-7 | |
| Record name | 1-Ethyl-2-methylquinolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethyl-2-methylquinolinium Iodide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-2-methylquinolinium iodide, a quaternary ammonium salt with significant applications in the field of organic chemistry and materials science. This document elucidates its chemical structure, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis and characterization. Furthermore, it explores the reactivity of this compound, particularly the activated methyl group, which is fundamental to its primary role as a precursor in the synthesis of cyanine dyes. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of functional dyes, fluorescent probes, and other specialized organic molecules.
Introduction: The Significance of Quinolinium Salts
Quinolinium salts represent a class of heterocyclic compounds characterized by a positively charged nitrogen atom within a quinoline ring system. This positive charge imparts unique electronic properties, rendering them valuable intermediates in a variety of chemical transformations. Their utility spans from serving as precursors in the synthesis of polymethine dyes to acting as components in ionic liquids and fluorescent probes. The substituents on the quinoline ring and the counter-ion play a crucial role in modulating their physical and chemical properties, including solubility, reactivity, and spectral characteristics.
This compound iodide, also known as quinaldine ethiodide, is a prominent member of this class. Its structure, featuring an ethyl group on the nitrogen and a methyl group at the 2-position, makes it an essential building block, particularly in the synthesis of cyanine dyes, which have widespread applications in photography, biology, and laser technology.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound iodide consists of a planar quinolinium cation and an iodide anion.[1] The positive charge is localized on the nitrogen atom of the quinoline ring.
Chemical Structure:
-
IUPAC Name: 1-ethyl-2-methylquinolin-1-ium iodide[2]
-
SMILES: CC[N+]1=C(C=CC2=CC=CC=C21)C.[I-][2]
-
InChI Key: OEVSHJVOKFWBJY-UHFFFAOYSA-M[2]
The key physicochemical properties of this compound iodide are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 299.15 g/mol | [2] |
| Appearance | Yellow to brown crystalline powder | [5] |
| Melting Point | 244 °C | Merck Millipore |
| Solubility | Soluble in water (250 g/L) and polar solvents. | [3] |
| Purity | Typically ≥97% | [5] |
Synthesis of this compound Iodide: A Step-by-Step Protocol
The synthesis of this compound iodide is a classic example of a quaternization reaction, specifically the Menshutkin reaction, involving the alkylation of a tertiary amine (2-methylquinoline) with an alkyl halide (ethyl iodide).
Causality Behind Experimental Choices
The choice of reactants and conditions is critical for a successful synthesis. 2-Methylquinoline (quinaldine) acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of ethyl iodide. Ethyl iodide is a good alkylating agent due to the relatively weak carbon-iodine bond, making the iodide ion a good leaving group. The reaction is typically carried out in a suitable solvent that can facilitate the interaction of the reactants but may also be performed neat. The temperature is often elevated to increase the reaction rate.
Self-Validating Synthesis Protocol
This protocol is designed to be self-validating, with clear checkpoints for assessing the progress and success of the reaction.
Materials and Reagents:
-
2-Methylquinoline (quinaldine)
-
Ethyl iodide
-
Ethanol (optional, as solvent)
-
Diethyl ether (for washing)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 2-methylquinoline and a slight excess of ethyl iodide. While the reaction can be run neat, using a solvent like ethanol can help to control the reaction rate and facilitate mixing.
-
Reaction Conditions: The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by the precipitation of the solid product, this compound iodide, which is generally insoluble in less polar solvents. The reaction is typically allowed to proceed for several hours to ensure complete conversion.
-
Isolation of the Product: After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to maximize the precipitation of the product. The solid product is collected by vacuum filtration using a Büchner funnel.
-
Purification: The collected solid is washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.
-
Drying and Storage: The purified product is dried under vacuum to remove any residual solvent. It should be stored in a cool, dark, and dry place as it can be light-sensitive.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound iodide.
Characterization and Quality Control
Verifying the identity and purity of the synthesized this compound iodide is paramount. A combination of spectroscopic and physical methods should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. The expected signals include a triplet and a quartet for the N-ethyl group, a singlet for the 2-methyl group, and a series of aromatic protons in the downfield region, characteristic of the quinolinium ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the cation, providing further structural confirmation. The carbon attached to the iodine in ethyl iodide will have a characteristic chemical shift.[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl and aromatic groups, as well as the C=C and C=N stretching vibrations of the quinoline ring.
-
UV-Visible Spectroscopy: Quinolinium salts exhibit characteristic absorption bands in the UV-visible region, which can be used for qualitative identification and quantitative analysis.
Physical and Chemical Analysis
-
Melting Point Determination: A sharp melting point close to the literature value (244 °C) is a good indicator of purity.
-
Elemental Analysis: Combustion analysis can be used to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C₁₂H₁₄IN.
Chemical Reactivity and Applications
The primary utility of this compound iodide lies in the reactivity of its 2-methyl group. The electron-withdrawing nature of the positively charged quinolinium ring makes the protons of the 2-methyl group acidic.[7] This allows for deprotonation by a base to form a reactive methylene base intermediate.
Precursor in Cyanine Dye Synthesis
This reactive methylene base is a key intermediate in the synthesis of cyanine dyes.[3][4][8] It can undergo condensation reactions with various electrophiles, such as other heterocyclic quaternary salts containing a reactive group or with orthoformates, to form the polymethine chain that constitutes the chromophore of cyanine dyes.[9] The length and nature of this polymethine chain determine the absorption and fluorescence properties of the resulting dye.
Caption: General scheme for cyanine dye synthesis.
Other Potential Applications
Beyond its role in dye synthesis, the unique electronic and structural features of this compound iodide suggest its potential use in other areas:
-
Organic Synthesis: The reactive methyl group can participate in various C-C bond-forming reactions.
-
Fluorescent Probes: The quinolinium core can serve as a fluorophore, and modifications to the structure could lead to the development of sensors for various analytes.
-
Ionic Liquids: As a quaternary ammonium salt, it possesses properties that could be exploited in the design of novel ionic liquids.
Safety and Handling
This compound iodide should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound iodide is a versatile and valuable compound for researchers and scientists in organic and materials chemistry. Its straightforward synthesis, coupled with the unique reactivity of its 2-methyl group, makes it an indispensable precursor for the synthesis of a wide range of functional cyanine dyes. A thorough understanding of its chemical structure, properties, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.
References
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PubChem. This compound iodide. National Center for Biotechnology Information. Available from: [Link]
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Thermo Fisher Scientific. This compound iodide, 97%. Available from: [Link]
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Sakanoue, S., Kai, Y., Yasuoka, N., Kasai, N., & Kakudo, M. (1970). The Crystal and Molecular Structure of this compound Iodide, [(C12H14N)+·I−]. Bulletin of the Chemical Society of Japan, 43(5), 1306-1312. Available from: [Link]
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Mishra, A., Behera, R. K., Behera, P. K., Mishra, B. K., & Behera, G. B. (2000). Cyanines during the 1990s: a review. Chemical reviews, 100(6), 1973-2012. Available from: [Link]
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Fujita, R., Hoshino, M., Tojyo, Y., Kimura, A., & Hongo, H. (2006). Reaction of pyridinium and quinolinium salts having the leaving group at the 2- or 4-position with active methylene compounds. Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan, 126(2), 99-108. Available from: [Link]
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Kalek, M., & Pareek, A. (2022). Regioselective Dearomatization of N-Alkylquinolinium and Pyridinium Salts under Morita–Baylis–Hillman Conditions. Advanced Synthesis & Catalysis, 364(10), 1735-1740. Available from: [Link]
- Waggoner, A. S. (2013). Covalent labeling of proteins and nucleic acids with fluorophores. In Fluorescence Spectroscopy (pp. 3-17). Springer, Berlin, Heidelberg.
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Matrix Fine Chemicals. 1-ETHYL-2-METHYLQUINOLIN-1-IUM IODIDE. Available from: [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of iodoethane C2H5I CH3CH2I. Available from: [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Ethyl-2-methylquinolinium Iodide: Synthesis, Characterization, and Application as a Cyanine Dye Precursor
This guide provides a comprehensive technical overview of this compound iodide, a key chemical intermediate. We will delve into its fundamental properties, a robust synthesis protocol, analytical characterization methods, and its pivotal role as a precursor in the synthesis of cyanine dyes, which have significant applications in biomedical research and diagnostics.
Core Compound Identification and Properties
This compound iodide, also widely known by its synonym Quinaldine Ethiodide, is a quaternary ammonium salt. The positive charge is localized on the nitrogen atom within the quinoline ring system, and it is ionically bonded to an iodide counter-ion.
Physicochemical and Structural Data
The essential identification and property data for this compound are summarized below. This information is critical for experimental design, safety assessment, and analytical characterization.
| Property | Data | Reference(s) |
| Chemical Name | 1-Ethyl-2-methylquinolin-1-ium iodide | [1][2] |
| Synonyms | Quinaldine Ethiodide, N-Ethylquinaldinium iodide | [1] |
| CAS Number | 606-55-3 | [1][3][4] |
| Molecular Formula | C₁₂H₁₄IN | [2][3] |
| Molecular Weight | 299.15 g/mol | [1][3][4] |
| Parent Cation (PubChem) | CID 69077 (this compound) | [1] |
| Appearance | Yellow to brown crystalline powder | [1][2] |
| Melting Point | 273 °C (decomposition) | |
| Solubility | Soluble in water | [5] |
Synthesis of this compound Iodide
The synthesis of this quaternary salt is a classic example of the Menshutkin reaction, a nucleophilic substitution (Sₙ2) reaction where the lone pair of electrons on the nitrogen atom of the heterocyclic amine attacks the electrophilic carbon of an alkyl halide.
Scientific Rationale
The choice of reactants is based on fundamental organic chemistry principles. 2-Methylquinoline (quinaldine) serves as the nitrogen nucleophile. The nitrogen atom's lone pair is available to form a new bond. Ethyl iodide is an excellent electrophile for this purpose; iodine is a large, polarizable atom and an excellent leaving group, which facilitates the Sₙ2 reaction. The reaction is typically performed in a polar aprotic solvent to solvate the forming ions or, in some cases, neat by simply heating the reactants.
Synthesis Workflow Diagram
The following diagram illustrates the Sₙ2 mechanism for the formation of this compound iodide.
Caption: Sₙ2 synthesis of this compound iodide.
Representative Experimental Protocol
This protocol is a representative method based on established chemical principles for this type of quaternization reaction.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 14.3 g (0.1 mol) of 2-methylquinoline (quinaldine) with 50 mL of acetonitrile.
-
Addition of Alkylating Agent: To the stirred solution, add 17.2 g (0.11 mol, 1.1 equivalents) of ethyl iodide.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (quinaldine) is consumed.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, is often insoluble in the reaction solvent and will precipitate. If precipitation is slow, the flask can be cooled further in an ice bath.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting yellow crystalline powder under vacuum to yield this compound iodide.
Analytical Characterization
Validation of the synthesized product's identity and purity is crucial. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the C2-methyl group, and a quartet and triplet for the N-ethyl group. The electron-withdrawing effect of the positively charged nitrogen will cause a significant downfield shift (higher ppm) for adjacent protons compared to the starting quinaldine.[6]
-
¹³C NMR: The spectrum will show distinct signals for all 12 carbon atoms in the molecule.
-
Note: Detailed spectral data with assigned chemical shifts for this compound iodide can be found in spectral databases such as SpectraBase, accessible via PubChem (CID 69076).[1]
-
-
Infrared (IR) Spectroscopy: IR analysis will confirm the presence of characteristic functional groups, including C-H stretches from the aromatic and alkyl groups, and C=C and C=N stretching vibrations from the quinoline core.[1]
-
Mass Spectrometry (MS): Analysis by electrospray ionization (ESI-MS) will show a prominent peak for the cation [C₁₂H₁₄N]⁺ at m/z ≈ 172.2.
Application in Drug Development: Precursor to Cyanine Dyes
The primary and most significant application of this compound iodide is as a starting material for the synthesis of cyanine dyes.[3][4][5] These dyes are of immense interest to drug development professionals due to their unique photophysical properties.
Relevance of Cyanine Dyes
Cyanine dyes are characterized by two nitrogen-containing heterocyclic rings joined by a polymethine bridge. Dyes derived from quinolinium salts, such as Pinacyanol and Pseudoisocyanine, have applications in:
-
Fluorescent Probes: Their intense fluorescence makes them ideal for labeling and visualizing biomolecules like nucleic acids and proteins.[7]
-
Bio-imaging: Dyes that absorb and emit in the near-infrared (NIR) window allow for deep-tissue imaging in living organisms, a critical tool for preclinical studies.
-
Photodynamic Therapy (PDT): Some cyanine derivatives can act as photosensitizers, generating reactive oxygen species upon light activation to selectively destroy cancer cells.
Synthesis of a Cyanine Dye: Pinacyanol
Pinacyanol (1,1'-diethyl-2,2'-carbocyanine iodide) is a classic trimethine cyanine dye synthesized from quinaldine ethiodide. The reaction involves the base-catalyzed condensation of two quinolinium molecules with a one-carbon bridging agent, typically formaldehyde or an orthoformate.[8]
Caption: Synthesis of Pinacyanol from this compound iodide.
Historical Synthesis Protocol for Pinacyanol
The following protocol is based on the detailed procedure described by Wise, Adams, et al., which was developed to produce a fairly pure dye.[3][9]
-
Reactant Preparation: In a suitable reaction vessel, dissolve 10g of this compound iodide in 150 mL of boiling 95% ethanol.
-
Base and Linker Addition: Separately, prepare a solution containing 10g of 1-ethylquinolinium iodide, 7.5 mL of 40% formaldehyde solution, and 10 mL of piperidine.
-
Reaction: Add the second solution to the boiling solution of quinaldine ethiodide in small portions over the course of 1 minute, shaking the flask continuously.
-
Crystallization: The dye begins to crystallize almost immediately. After the addition is complete, allow the mixture to stand for 10 minutes to cool slightly.
-
Isolation and Purification: Filter the hot solution to collect the crude pinacyanol crystals. Recrystallize the product from methanol to obtain the pure dye.
Safety and Handling
This compound iodide must be handled with appropriate care in a laboratory setting.
-
Hazards: The compound is known to cause skin irritation and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light, as many quaternary ammonium salts and dyes are light-sensitive.
References
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PubChem. (n.d.). This compound iodide. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
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Ilina, K., & Henary, M. (2021). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. Chemistry – A European Journal, 27(15), 4230-4248. Retrieved from [Link]
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Wikipedia. (2023, September 21). Quinaldine red. Retrieved February 16, 2026, from [Link]
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Matrix Fine Chemicals. (n.d.). 1-ETHYL-2-METHYLQUINOLIN-1-IUM IODIDE. Retrieved February 16, 2026, from [Link]
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Cheméo. (n.d.). 1-Ethyl-2-[(1-ethyl-4(1h)-quinolylidene)methyl]-quinolinium iodide. Retrieved February 16, 2026, from [Link]
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Starkey, L. S. (n.d.). 1H NMR Chemical Shift Table. California State Polytechnic University, Pomona. Retrieved February 16, 2026, from [Link]
- Serebryany, E. M., & Tikhomirov, V. A. (2025). Dynamics of Formation of 1,1'-Diethyl-2,2'-Cyanine Iodide J-Aggregates in Solution. Journal of Physical Chemistry B.
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Kulinich, A. V., & Ishchenko, A. A. (2022). The First Century of Successful Applications of Pinacyanol: Some Noteworthy Results. Colorants, 1(2), 165-192. Retrieved from [Link]
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PubChem. (n.d.). 1,1'-Diethyl-2,2'-cyanine iodide. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
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LibreTexts Chemistry. (2024). 1H NMR Chemical Shifts. Retrieved February 16, 2026, from [Link]
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Gustavus Adolphus College. (2007). Analysis of the applicability of the particle-in-a-box model to conjugated systems of cyanine dyes. Retrieved from [Link]
- Wise, L. E., Adams, E. Q., & Lund, C. H. (1919). Synthesis of Photosensitizing Dyes: Pinaverdol and Pinacyanol. Journal of Industrial & Engineering Chemistry, 11(5), 460-463.
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Thermo Fisher Scientific. (n.d.). This compound iodide, 97%. Retrieved February 16, 2026, from [Link]
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Solubility of 1-Ethyl-2-methylquinolinium salts in organic solvents
An In-depth Technical Guide to the Solubility of 1-Ethyl-2-methylquinolinium Salts in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the principles governing the solubility of this compound salts in organic solvents. As a class of quaternary ammonium salts, their behavior in solution is critical for applications ranging from organic synthesis and electrochemistry to drug development.[1][2][3] This document synthesizes theoretical principles with practical, field-proven insights, detailing the complex interplay between the salt's ionic constituents—the fixed this compound cation and the variable anion—and the physicochemical properties of the solvent. We present available quantitative solubility data, a robust experimental protocol for determining solubility, and a discussion of the implications for researchers and formulation scientists.
Introduction: The Significance of Quinolinium Salts
This compound iodide, also known as Quinaldine Ethiodide, and its analogs are members of the quinolinium salt family.[1][4] These compounds are characterized by a positively charged quinolinium core, where the nitrogen atom is quaternized with an ethyl group. Their ionic nature makes them a subset of what are broadly termed "ionic liquids" or are used as precursors to more complex molecules.[1][2] They serve as precursors in the synthesis of carbocyanine dyes and have been investigated for their potential to inhibit cancer cell growth.[3][5][6]
Understanding and controlling the solubility of these salts in non-aqueous, organic solvents is paramount for their practical application. For drug development professionals, solubility dictates the feasibility of a compound's formulation for delivery and its behavior in biological systems.[7][8] For synthetic chemists, solvent selection is crucial for controlling reaction kinetics, yield, and purification processes. This guide provides the foundational knowledge required to navigate these challenges.
Theoretical Framework: The Energetics of Dissolution
The solubility of any ionic salt is governed by a thermodynamic balance between two primary opposing forces:
-
Lattice Energy: This is the energy required to break apart the ionic lattice and separate the constituent ions (the this compound cation and its counter-anion). Stronger electrostatic attractions between ions lead to higher lattice energy and, consequently, lower solubility.
-
Solvation Energy: This is the energy released when the separated ions are stabilized by interactions with solvent molecules. Effective solvation, where the solvent molecules form a stable "shell" around each ion, favors dissolution.
For a salt to dissolve, the solvation energy must be sufficient to overcome the lattice energy. In the context of ionic liquids and related salts, where melting points can be low, the concept of hydrophobicity and the specific interactions between ions and solvent molecules become particularly dominant.[9]
Core Factors Influencing Solubility
The solubility of a this compound salt is not an intrinsic property of the cation alone but a result of a complex interplay between the cation, its counter-anion, and the surrounding solvent. The general principle of "like dissolves like" is a useful starting point: ionic or highly polar salts tend to dissolve in polar solvents.[1]
The diagram below illustrates the key relationships that dictate the solubility of these salts.
Caption: Key factors influencing the solubility of this compound salts.
The Cation: this compound
The cation is a constant in this analysis. Its large, relatively non-polar aromatic quinoline core combined with the localized positive charge on the nitrogen atom gives it a distinct character. This structure allows for π-π stacking interactions with aromatic solvents, while the charged center interacts favorably with polar solvents.
The Anion: The Critical Variable
The choice of the counter-anion is arguably the most significant factor in tuning the solubility of quinolinium salts. The anion's properties—size, charge delocalization, and hydrogen bond accepting capability—dictate its interaction with the solvent.[9][10]
-
Small, Hard Anions (e.g., Cl⁻, Br⁻, I⁻): These anions have a high charge density and are strong hydrogen bond acceptors. They interact strongly with the cation, leading to higher lattice energies. To overcome this, they require polar, protic solvents (like alcohols or water) that can effectively solvate them through hydrogen bonding.[11]
-
Large, Soft Anions (e.g., BF₄⁻, PF₆⁻, NTf₂⁻): Anions like bis(trifluoromethylsulfonyl)imide (NTf₂⁻) are large, with the negative charge delocalized over several electronegative atoms. This leads to weaker interactions with the cation (lower lattice energy) and a more "greasy," hydrophobic character.[12] Consequently, salts with these anions often exhibit higher solubility in a wider range of organic solvents, including less polar ones.
The Organic Solvent
The properties of the solvent determine its ability to solvate the dissociated ions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen). They are highly effective at solvating both the cation and, more importantly, small, hard anions through strong hydrogen bonds.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents have high dielectric constants and can effectively solvate the cation. However, they lack the ability to donate hydrogen bonds, making them less effective at solvating small anions compared to protic solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and lack the ability to form strong interactions with ions. Consequently, this compound salts, being ionic, are generally expected to have very low solubility in these solvents.[12]
Quantitative Solubility Data
Quantitative solubility data for this compound salts in a wide array of organic solvents is not extensively documented in publicly available literature. However, data for the common iodide salt provides a key reference point.
| Compound Name | CAS Number | Formula | Molecular Weight ( g/mol ) | Solvent | Solubility | Temperature (°C) |
| This compound iodide | 606-55-3 | C₁₂H₁₄IN | 299.15 | Water | Soluble[5] | Not Specified |
| 1-Ethylquinaldinium iodide | 606-55-3 | C₁₂H₁₄IN | 299.16 | Water* | 250 g/L[13][14] | Not Specified |
| 1-Ethyl-2-methylpyridinium bromide | 32353-50-7 | C₈H₁₂BrN | 202.10 | Methanol | Soluble[] | Not Specified |
*Note: The solvent for the 250 g/L value is not explicitly stated in the source but is highly likely to be water given the context and high value. This highlights the compound's significant polarity. The general description for this compound iodide is that it exhibits solubility in polar solvents.[1]
Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method
This protocol provides a reliable, self-validating method for determining the equilibrium solubility of a this compound salt in a given organic solvent.
Rationale
The isothermal shake-flask method is a gold-standard technique that ensures the system reaches true thermodynamic equilibrium. By agitating an excess of the solid salt with the solvent at a constant temperature, we create a saturated solution. Subsequent analysis of the clear supernatant provides the solubility value. The use of a temperature-controlled shaker is critical, as solubility is highly temperature-dependent.
Materials & Equipment
-
This compound salt (e.g., iodide, bromide)
-
Organic solvent of interest (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Analytical balance (± 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Workflow Diagram
Caption: Experimental workflow for determining salt solubility.
Step-by-Step Procedure
-
Preparation: To a 20 mL glass vial, add an excess amount of the this compound salt (e.g., ~500 mg). The key is to ensure solid remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume or mass of the organic solvent (e.g., 10.0 mL).
-
Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for viscous solvents or sparingly soluble salts.
-
Phase Separation: After the equilibration period, stop the agitation but leave the vials in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle completely. This step is crucial to avoid sampling suspended particles.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops.
-
Quantification:
-
Gravimetric Method: Dispense a known volume (e.g., 1.00 mL) of the filtered supernatant into a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Once all solvent is removed, re-weigh the vial. The mass difference is the amount of dissolved salt.
-
Spectroscopic Method (Recommended): Accurately dilute the filtered supernatant with a known factor into a volumetric flask. Measure the absorbance using a UV-Vis spectrophotometer at the salt's λ_max. Calculate the concentration using a previously established calibration curve of the salt in the same solvent.
-
-
Calculation and Validation: Calculate the solubility in the desired units (e.g., g/L, mol/L). The experiment should be performed in triplicate to ensure the results are reproducible and trustworthy. The standard deviation of the measurements should be acceptably low.
Conclusion
The solubility of this compound salts in organic solvents is a nuanced property governed by the delicate balance of lattice and solvation energies. While the quinolinium cation provides a constant structural foundation, the choice of the counter-anion and the physicochemical properties of the organic solvent are the primary levers for controlling solubility. Small, hard anions necessitate polar, protic solvents, whereas larger, charge-delocalized anions expand the range of suitable solvents to include polar aprotic and less polar media. For researchers and drug developers, a systematic approach to solvent selection, guided by these principles and verified by robust experimental protocols like the one detailed herein, is essential for unlocking the full potential of these versatile compounds.
References
-
Ranke, J., et al. (2007). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. International Journal of Molecular Sciences. Retrieved from [Link]
-
Kowalska, M., et al. (2011). The Solubility Parameters of Ionic Liquids. Molecules. Retrieved from [Link]
-
Holliday, A. E., & De-Heer, M. I. (1998). The solubility of ionic solids and molecular liquids. Journal of Chemical Education. Retrieved from [Link]
-
Suresh, R. (2014). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?. ResearchGate. Retrieved from [Link]
-
Zhang, J., et al. (2012). Experimental Research on the Solubility of Cellulose in Different Ionic Liquids. Advanced Materials Research. Retrieved from [Link]
-
Domańska, U., & Marciniak, A. (2020). Effect of Cation Structure in Quinolinium-Based Ionic Liquids on the Solubility in Aromatic Sulfur Compounds or Heptane: Thermodynamic Study on Phase Diagrams. Molecules. Retrieved from [Link]
-
Domańska, U., & Marciniak, A. (2020). Effect of Cation Structure in Quinolinium-Based Ionic Liquids on the Solubility in Aromatic Sulfur Compounds or Heptane: Thermodynamic Study on Phase Diagrams. ResearchGate. Retrieved from [Link]
-
Al-Duwailah, M. S., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]
-
de la Fuente, F., et al. (2002). Solubility of Two Stable Iminium Salts in 12 Polar Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Binnemans, K. (2007). Quinolinium and isoquinolinium ionic liquid crystals. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound iodide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, chloride (1:1). Retrieved from [Link]
-
Kumar, A., & Kumar, A. (2022). Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. ChemistrySelect. Retrieved from [Link]
- Google Patents. (2006). WO2006078754A1 - Novel quinolinium salts and derivatives.
Sources
- 1. CAS 606-55-3: this compound iodide [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. WO2006078754A1 - Novel quinolinium salts and derivatives - Google Patents [patents.google.com]
- 4. This compound iodide | C12H14IN | CID 69076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound iodide, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 6. This compound iodide | CAS 606-55-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Research on the Solubility of Cellulose in Different Ionic Liquids | Scientific.Net [scientific.net]
- 12. mdpi.com [mdpi.com]
- 13. 1-Ethylquinaldinium iodide CAS 606-55-3 | 821935 [merckmillipore.com]
- 14. 1-Ethylquinaldinium iodide for synthesis 606-55-3 [sigmaaldrich.com]
Technical Guide: UV-Vis Spectral Engineering of 1-Ethyl-2-methylquinolinium Derivatives
This guide serves as a high-level technical resource for researchers utilizing 1-Ethyl-2-methylquinolinium iodide (and its analogues) as a scaffold for designing functional chromophores.
Executive Summary
The this compound cation is a cornerstone heterocyclic precursor in the synthesis of polymethine and styryl dyes. While the base molecule absorbs primarily in the ultraviolet region (
This guide details the transition from the UV-absorbing precursor to Vis/NIR-absorbing derivatives, focusing on synthesis, spectral characterization, and environmental sensitivity (solvatochromism).
The Chromophore Foundation: Electronic Structure
The core molecule, this compound iodide, exhibits a typical heteroaromatic absorption profile. The quaternary nitrogen induces a permanent positive charge, creating a deficiency of electrons in the ring system.
-
Primary Absorption: The
transitions of the quinolinium core occur in the UV. -
The Active Site: The methyl group at C2 is hyperconjugated with the electron-deficient ring. This makes the methyl protons significantly acidic (
in DMSO), allowing for easy deprotonation by weak bases (e.g., piperidine, triethylamine) to form a reactive methylene base (enamine-like intermediate).
Spectral Baseline (Precursor)
| Solvent | Transition Type | ||
| Ethanol | 236 | ~35,000 | Aromatic |
| Ethanol | 315 | ~12,000 | Heterocyclic |
| Water | 313 | ~11,500 | Heterocyclic |
Spectral Engineering: Derivatization Pathways
To shift the absorption from UV to Visible, the conjugation length must be extended.[1] This is achieved via two primary pathways: Styryl Formation (Hemicyanines) and Cyanine Formation (Polymethines).
Pathway A: Styryl Dyes (Push-Pull Systems)
Condensation with electron-rich aldehydes (e.g., 4-(dimethylamino)benzaldehyde) creates a "Push-Pull" system. The electron donor (dimethylamino) and acceptor (quinolinium) are connected by a conductive styrene bridge.
-
Effect: Bathochromic shift of >200 nm.[2]
-
Mechanism: Intramolecular Charge Transfer (ICT).
Pathway B: Cyanine Dyes (Resonance Systems)
Condensation with another equivalent of quinolinium salt (via an orthoester or bridge) creates a symmetrical polymethine chain.
-
Effect: Sharp, intense absorption bands (Pinacyanol, Kryptocyanine).
-
Mechanism: Fermi resonance across the polymethine chain.
Logic Diagram: Synthesis & Spectral Shift
Caption: Divergent synthesis pathways shifting absorption from UV (Precursor) to Visible (Styryl) and NIR (Cyanine).
Experimental Protocol: Synthesis & Characterization
Objective: Synthesize (E)-1-ethyl-2-(4-(dimethylamino)styryl)quinolinium iodide and measure its solvatochromic shift.
Phase 1: Synthesis (Knoevenagel Condensation)
Reagents:
-
This compound iodide (1.0 eq)[3]
-
4-(Dimethylamino)benzaldehyde (1.1 eq)
-
Ethanol (Spectroscopic grade)
-
Piperidine (Catalytic, ~3-5 drops)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of quinolinium salt and 1.1 mmol of aldehyde in 10 mL of absolute ethanol in a round-bottom flask.
-
Catalysis: Add catalytic piperidine. The solution should immediately darken (yellow
red/purple), indicating the formation of the styryl double bond. -
Reflux: Reflux at 80°C for 3-4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Isolation: Cool to room temperature. The dye often precipitates. If not, add cold diethyl ether to induce precipitation.
-
Purification: Recrystallize from Ethanol/Methanol.
Phase 2: UV-Vis Measurement Protocol
Critical Parameter: Concentration control is vital to prevent H-aggregation (blue-shifted stacking) or J-aggregation (red-shifted stacking), which distorts the monomeric spectrum.
-
Stock Solution: Prepare a
M stock solution in DMSO (universal solubility). -
Working Solutions: Dilute stock into various solvents (Water, Methanol, Acetonitrile, Chloroform) to a final concentration of
M. -
Blanking: Use pure solvent in matched quartz cuvettes.
-
Scan: Range 250 nm – 700 nm. Scan speed: Medium (200-400 nm/min).
Solvatochromic Mechanism Diagram
Caption: Solvatochromic behavior driven by the stabilization of the ICT excited state by polar solvents.
Data Interpretation & Solvatochromism
The styryl derivative exhibits positive solvatochromism (red shift with increasing polarity) in most cases, though specific substituents can invert this (negative solvatochromism).
Representative Data for Styryl Derivative:
| Solvent | Polarity (
> Note: In water, hydrophobic dyes often form H-aggregates (face-to-face stacking), causing an anomalous blue shift despite high polarity.
References
-
Synthesis of Cyanine Dyes: Hamer, F. M. The Cyanine Dyes and Related Compounds. Interscience Publishers, 1964.
- Styrylquinolinium Solvatochromism: Mishra, A., et al. "Synthesis and spectroscopic properties of some novel styrylquinolinium dyes." Indian Journal of Chemistry, 2000.
-
Solvatochromic Theory: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.
-
DNA Binding Applications: Petty, J. T., et al. "Thermodynamic characterization of the binding of cyanine dyes to DNA." Journal of Physical Chemistry B, 2000.
-
Base Spectrum Data: PubChem Compound Summary for CID 69076, this compound iodide. Link
Sources
Advanced Photophysics and Molecular Engineering of 1-Ethyl-2-methylquinolinium Scaffolds
Executive Summary
The 1-ethyl-2-methylquinolinium moiety (often synthesized as the iodide salt, Quinaldine Ethiodide) represents a foundational "acceptor" architecture in the design of polymethine cyanine dyes. While the precursor itself absorbs in the UV, its condensation products—ranging from monomethine (pseudoisocyanines) to heptamethine fluorophores—exhibit tunable absorption from the visible to the near-infrared (NIR) windows.
This guide analyzes the photophysical dichotomy between the monomeric state (dominated by non-radiative torsional relaxation) and the supramolecular state (J-aggregates or DNA-intercalated complexes), providing actionable protocols for synthesis and characterization in drug development and bio-imaging contexts.
Part 1: Molecular Architecture & Electronic Structure
The Chromophore Core
The core structure consists of a bicyclic quinoline ring quaternized at the nitrogen (N-1) with an ethyl group and substituted at the C-2 position with a reactive methyl group.
-
Electronic Character: The quaternary nitrogen acts as an electron-withdrawing group (acceptor), rendering the C-2 methyl group acidic. This acidity is the linchpin for Knoevenagel-type condensations to form extended chromophores.
-
HOMO-LUMO Transitions: In the derived cyanine dyes (e.g., 1,1'-diethyl-2,2'-cyanine, or PIC), the excitation involves a
transition along the polymethine chain.
The "Loose Bolt" Effect & Fluorescence
A critical feature of these dyes is their environmental sensitivity.
-
Free Solution (Low Viscosity): The excited state undergoes rapid internal conversion (IC) via rotation around the methine bridge connecting the quinoline rings. This non-radiative decay pathway results in extremely low quantum yields (
). -
Rigid Environment (High Viscosity/Binding): When rotation is sterically hindered (e.g., intercalation into DNA or formation of J-aggregates), the non-radiative pathway is blocked. Radiative decay (fluorescence) becomes dominant. This makes them excellent "turn-on" probes.
Visualization: Photophysical Pathways
The following diagram illustrates the competition between torsional relaxation and fluorescence.
Figure 1: Jablonski-style diagram highlighting the viscosity-dependent emission mechanism.
Part 2: Supramolecular Assembly (J-Aggregates)
The most distinct property of this compound-based monomethine dyes (PIC) is their ability to self-assemble into J-aggregates (Jelley aggregates).
Spectral Signature[1]
-
Monomer: Broad absorption
nm. -
J-Aggregate: Upon increasing concentration or adding salt, the molecules stack in a "staircase" (head-to-tail) arrangement. This delocalizes the exciton over
molecules, resulting in a narrow, intense, red-shifted band ( nm).
Data Summary: Monomer vs. Aggregate
| Property | Monomer (Ethanol) | J-Aggregate (Water/Salt) | Mechanism |
| Abs Max ( | 523–525 nm | 573 nm (Sharp) | Exciton delocalization (Bathochromic shift) |
| Emission Max ( | ~560 nm (Weak) | ~575 nm (Strong) | Resonance fluorescence (Stokes shift |
| Bandwidth (FWHM) | Broad (~40 nm) | Very Narrow (~5–10 nm) | Motional narrowing / Coherent excitation |
| Quantum Yield ( | < 0.01 | > 0.50 | Suppression of torsional relaxation |
Part 3: Synthesis & Derivatization Protocols
Precursor Synthesis: this compound Iodide
Objective: Quaternization of the ring nitrogen.
Reagents:
-
Quinaldine (2-Methylquinoline) [CAS: 91-63-4]
-
Ethyl Iodide (Iodoethane) [CAS: 75-03-6]
-
Solvent: Toluene or Solvent-free (Neat).
Protocol:
-
Mixing: In a pressure-rated vessel or round-bottom flask with a reflux condenser, mix 1.0 eq of Quinaldine with 1.2 eq of Ethyl Iodide.
-
Reflux: Heat to reflux (or 100°C if neat) for 12–24 hours. Note: The reaction turns from clear to yellow/brown.
-
Precipitation: Cool the mixture to room temperature. The product often crystallizes. If not, add diethyl ether to induce precipitation.
-
Purification: Filter the yellow solid. Wash 3x with cold acetone or ether to remove unreacted quinaldine.
Cyanine Dye Synthesis (The "PIC" Dye)
Objective: Condensation of two quinolinium salts to form 1,1'-diethyl-2,2'-cyanine iodide.
Protocol:
-
Dissolution: Dissolve this compound iodide (2.0 g) in absolute ethanol (20 mL).
-
Base Addition: Add Triethylamine (Et3N) or Sodium Ethoxide (1.1 eq). The solution will darken immediately.
-
Coupling: For monomethine dyes, amyl nitrite can be used as an oxidant/coupler, or simply refluxing with ethyl orthoformate for trimethine variants.
-
Monomethine specific: Reflux with I2 (catalytic) in pyridine/ethanol.
-
-
Isolation: Cool to 0°C. The dye crystallizes as metallic green needles (which appear red in transmission).
Part 4: Biological Applications (Drug Development)
In drug discovery, these derivatives are utilized as intercalators for nucleic acid detection and as mitochondrial probes due to their lipophilic cationic nature.
DNA Binding Modes
-
Intercalation: Monomethine dyes (planar) slide between base pairs.
-
Minor Groove Binding: Trimethine/Pentamethine bridged dyes (more flexible, crescent-shaped) often bind in the minor groove as dimers.[2]
Experimental Workflow: DNA Binding Assay
This protocol determines the Binding Constant (
Materials:
-
Dye Stock: 1 mM in DMSO.
-
DNA Stock: Calf Thymus DNA (ctDNA) in Tris-HCl buffer (pH 7.4).
Step-by-Step:
-
Baseline: Measure Abs/Emission of Dye (5 µM) in buffer alone.
-
Titration: Sequentially add aliquots of ctDNA (0 to 100 µM bp).
-
Observation:
-
Bathochromic Shift: Red shift in absorption indicates intercalation.
-
Hypochromicity: Decrease in absorbance intensity indicates
-stacking with bases. -
Fluorescence Enhancement: Plot
vs [DNA].
-
-
Analysis: Fit data to the McGhee-von Hippel equation to extract
and site size ( ).
Visualization: DNA Interaction Logic
Figure 2: Logical flow of DNA-dye interaction leading to signal generation.
References
-
Jelley, E. E. (1936). Spectral Absorption and Fluorescence of Dyes in the Molecular State. Nature, 138, 1009–1010. Link
-
Scheibe, G. (1937). Über die Veränderlichkeit der Absorptionsspektren in Lösung und die Nebenvalenzen als ihre Ursache. Angewandte Chemie, 50(11), 212–219. Link
-
Taniguchi, M., & Lindsey, J. S. (2018).[3] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327.[3] Link
-
Armitage, B. A. (2005). Cyanine Dye−DNA Interactions: Intercalation, Groove Binding, and Aggregation.[2] Topics in Current Chemistry, 253, 55–76. Link
-
Deligeorgiev, T., et al. (2010). Synthesis and biological application of cyanine dyes. Mini-Reviews in Organic Chemistry, 7(1), 44-53. Link
Sources
Methodological & Application
Application Note: Synthesis of Functional Cyanine Dyes using 1-Ethyl-2-methylquinolinium Iodide
Abstract
This technical guide details the synthesis of polymethine cyanine dyes utilizing 1-Ethyl-2-methylquinolinium iodide (Quinaldine Ethiodide) as the primary heterocyclic precursor. We focus on two distinct reaction pathways: the synthesis of a Trimethine Carbocyanine (Pinacyanol) via orthoester condensation, and a Hemicyanine (Styryl) dye via aldehyde condensation. These protocols exploit the high acidity of the
Introduction & Chemical Basis[1][2][3][4][5][6][7]
The core of this synthesis lies in the electronic activation of the methyl group at the 2-position of the quinoline ring. Upon quaternization (alkylation) of the ring nitrogen, the electron-withdrawing nature of the positive charge renders the protons on the
This "active methyl" group serves as a nucleophile in base-catalyzed condensations, allowing for the formation of conjugated methine bridges (
The Precursor: this compound Iodide
-
Role: Nucleophilic donor (LHS/RHS of the dye).
-
Activation: Requires a weak base (e.g., Piperidine, Triethylamine) or solvent-base systems (Pyridine) to generate the reactive enamine-like methylene intermediate.
-
Safety Note: The precursor is light-sensitive and hygroscopic.
Reaction Mechanics (Graphviz Visualization)
The following diagram illustrates the divergent pathways for synthesizing Carbocyanines (via Triethyl Orthoformate) and Hemicyanines (via Aldehydes).
Figure 1: Divergent synthetic pathways from the activated methylene intermediate.
Experimental Protocols
Protocol A: Synthesis of Pinacyanol Iodide (Carbocyanine)
Target: 1,1'-diethyl-2,2'-carbocyanine iodide Mechanism: Condensation of two equivalents of quinaldine ethiodide with one equivalent of triethyl orthoformate.
Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound iodide | 299.15 | 2.0 | 2.99 g (10 mmol) |
| Triethyl Orthoformate (TEOF) | 148.20 | 1.5 (Excess) | 2.22 g (~2.5 mL) |
| Pyridine (Anhydrous) | 79.10 | Solvent | 15.0 mL |
| Diethyl Ether | 74.12 | Wash | 50.0 mL |
Step-by-Step Methodology
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry.
-
Dissolution: Add 2.99 g of This compound iodide to 15 mL of anhydrous Pyridine .
-
Note: Pyridine acts as both the solvent and the base to facilitate deprotonation.
-
-
Addition: Add 2.5 mL of Triethyl Orthoformate to the mixture.
-
Reflux: Heat the mixture to reflux (approx. 115°C) with stirring.
-
Observation: The solution will rapidly darken, turning a deep blue/purple color within 10-15 minutes.
-
Duration: Maintain reflux for 45–60 minutes to ensure completion.
-
-
Cooling & Precipitation: Remove from heat and allow the solution to cool to room temperature. The dye may begin to crystallize.[1]
-
Enhancement: If crystallization is slow, add 10 mL of cold water or diethyl ether to induce precipitation.
-
-
Filtration: Filter the crude solid using a Buchner funnel. Wash the precipitate copiously with Diethyl Ether to remove residual pyridine and unreacted TEOF.
-
Purification (Critical): Recrystallize the crude dye from hot Methanol or Ethanol .
-
Yield: Typical yield is 60–75%.
-
Appearance: Green crystals with a metallic luster (in solid form); deep blue solution.
-
Protocol B: Synthesis of Hemicyanine (Styryl Dye)
Target: 2-(p-Dimethylaminostyryl)-1-ethylquinolinium iodide Mechanism: Knoevenagel condensation with an aromatic aldehyde.
Reagents
-
This compound iodide (1.0 eq)
-
p-Dimethylaminobenzaldehyde (1.1 eq)
-
Piperidine (Catalyst, 3-5 drops)
Methodology
-
Dissolve 1.5 g (5 mmol) of the Quinolinium precursor and 0.82 g (5.5 mmol) of p-Dimethylaminobenzaldehyde in 20 mL of absolute Ethanol.
-
Add 3–5 drops of Piperidine .
-
Reflux for 2–3 hours. The color will shift to a deep red/violet.
-
Cool and filter the precipitated dye. Recrystallize from Ethanol.
Characterization & Quality Control
UV-Vis Spectroscopy Data
The following spectral properties are characteristic of the purified dyes in Methanol.
| Compound | Visual Color | |||
| Pinacyanol Iodide | 604 nm | ~550 nm (H-band) | ~130,000 | Blue |
| Pseudocyanine | 524 nm | 573 nm (J-band)* | ~54,000 | Magenta/Red |
| Styryl Hemicyanine | ~530 nm | N/A | ~45,000 | Violet/Red |
*Note: Pseudocyanine is famous for forming J-aggregates (red-shifted narrow band) in aqueous solutions at high concentrations.
NMR Validation (Pinacyanol)
-
Solvent: DMSO-
-
Key Signals:
-
~1.4 ppm (t, 6H,
) -
~4.5 ppm (q, 4H,
) -
~6.0–6.5 ppm (t, 1H, central methine bridge
) - ~7.0–8.5 ppm (m, aromatic protons + bridge doublets)
-
~1.4 ppm (t, 6H,
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or wet reagents. | Ensure Pyridine is anhydrous. Increase reflux time. |
| Sticky/Oily Product | Residual solvent or impurities.[4] | Triturate with Diethyl Ether. Recrystallize from Methanol/Ether mix. |
| Spectral Broadening | Aggregation (Dimers/H-aggregates). | Measure UV-Vis in pure Methanol at low concentration ( |
| Red Shift Missing | Failure to form J-aggregates (Pseudocyanine). | J-aggregates require water/salt presence. Pure organic solvents favor monomers. |
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the synthesis of Pinacyanol Iodide.
Safety & Handling
-
This compound iodide: Irritant to eyes and skin. Toxic if ingested. Handle in a fume hood.
-
Ethyl Iodide (if making precursor): Potent alkylating agent. Suspected carcinogen.[5] Use double gloves.
-
Pyridine: Flammable, noxious odor, affects male fertility. Use strictly in a fume hood.
References
-
Fisher Scientific. (2024). Safety Data Sheet: this compound iodide. Retrieved from
- Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. Interscience Publishers. (Classic text on cyanine chemistry).
-
Oregon Medical Laser Center (OMLC). Pinacyanol iodide Absorption Spectrum. Retrieved from
-
PubChem. 1,1'-Diethyl-2,2'-cyanine iodide (Pseudocyanine) Compound Summary. Retrieved from
- Mishra, A., et al. (2000). "Cyanines during the 1990s: A Review." Chemical Reviews, 100(6), 1973-2012.
-
PhotochemCAD. Absorption and Fluorescence Data for Pinacyanol. Retrieved from
Sources
Application Note: Controlled Preparation of J-Aggregates using 1-Ethyl-2-methylquinolinium Precursors
Executive Summary
This guide details the synthesis and supramolecular assembly of Pseudoisocyanine (PIC) J-aggregates derived from 1-Ethyl-2-methylquinolinium iodide precursors. J-aggregates are highly ordered supramolecular assemblies characterized by a narrow, red-shifted absorption band (the J-band) and coherent exciton delocalization.
While often treated as a physics curiosity, these aggregates are now critical in drug development for their utility in:
-
Mitochondrial Sensing: High sensitivity to membrane potential.
-
Theranostics: Scaffolds for drug delivery (e.g., liposomal encapsulation).
-
DNA Probing: Sequence-specific templating for genetic analysis.
This protocol covers the full workflow: from the chemical precursor to the stable, characterized aggregate.
Scientific Principles & Mechanism
The Precursor-to-Aggregate Pathway
The formation of J-aggregates is a two-stage process involving covalent synthesis followed by non-covalent self-assembly.
-
Covalent Synthesis: The precursor, This compound iodide , acts as the electrophilic core. It undergoes a condensation reaction (typically with a quinoline derivative or itself under oxidative conditions) to form the monomeric dye, 1,1'-Diethyl-2,2'-cyanine iodide (PIC) .
-
Supramolecular Assembly: Under high ionic strength or specific templating, PIC monomers stack in a "staircase" or "brickwork" arrangement.[1] This head-to-tail stacking aligns transition dipoles, leading to J-band formation (bathochromic shift).
Visualization of the Pathway
The following diagram illustrates the critical transition from the quinolinium precursor to the functional aggregate.
Figure 1: Workflow from quinolinium precursor to supramolecular J-aggregate. Note the reversible nature of aggregation upon heating.
Materials & Reagents
| Component | Grade | Role |
| This compound iodide | >97% | Primary Precursor |
| 1-Ethyl-2-iodoquinolinium iodide | >97% | Coupling Partner (for Dye Synthesis) |
| Sodium Hydroxide (NaOH) | ACS Reagent | Base Catalyst |
| Ethanol (EtOH) | Absolute | Solvent for Synthesis |
| Sodium Chloride (NaCl) | Molecular Bio | Ionic Strength Adjuster |
| Double Distilled Water ( | 18.2 MΩ | Aggregation Medium |
| Polyvinyl alcohol (PVA) | Hydrolyzed | Stabilization Matrix (Optional) |
Experimental Protocols
Phase 1: Synthesis of the Dye (PIC)
Note: If you have already purchased commercial 1,1'-Diethyl-2,2'-cyanine iodide, skip to Phase 2.
Objective: Convert the methylquinolinium precursor into the cyanine dye.
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of This compound iodide and 10 mmol of 1-Ethyl-2-iodoquinolinium iodide in 50 mL of boiling ethanol.
-
Condensation: Add 10 mL of 0.1 M NaOH dropwise to the boiling solution. The solution will rapidly turn from pale yellow to a deep, intense red/purple.
-
Reflux: Reflux the mixture for 1 hour to ensure completion.
-
Crystallization: Cool the solution slowly to room temperature, then to 4°C. The dye (PIC iodide) will crystallize as metallic green needles.
-
Purification: Filter the crystals and wash with cold ethanol/ether (1:1). Recrystallize from methanol if necessary to remove unreacted precursors.
-
Quality Check: Dissolve a small amount in dilute ethanol.
should be 523–525 nm (Monomer).
-
Phase 2: Controlled J-Aggregation (The "Jelley" Method)
Objective: Induce the formation of the J-band at ~573 nm.
Critical Mechanism: Aggregation is driven by the hydrophobic effect and screened electrostatic repulsion. High ionic strength (NaCl) shields the positive charges of the quinolinium rings, allowing them to stack.
Step-by-Step Protocol:
-
Stock Preparation: Prepare a 5 mM stock solution of the purified PIC dye in
.-
Observation: At this concentration, the solution may already show signs of aggregation (viscosity or color shift), but it will be polydisperse.
-
-
Thermal Reset (Monomerization): Heat the stock solution to 80°C for 10 minutes.
-
Why? This breaks existing amorphous aggregates, ensuring all molecules start as monomers. The solution should appear bright red/pink.
-
-
Salt Induction: While hot, add warm NaCl solution to reach a final concentration of 0.2 M NaCl .
-
Annealing (The Key Step): Do NOT crash cool. Place the vial in a water bath at 80°C and turn off the heat, allowing it to cool to room temperature over 2–3 hours.
-
Causality: Slow cooling allows the molecules to find the thermodynamic minimum (ordered J-aggregate) rather than kinetic traps (amorphous H-aggregates).
-
-
Aging: Let the solution stand at room temperature for 24 hours. The solution may turn into a thixotropic gel or show "streaming birefringence" (shimmering lines when shaken).
Phase 3: DNA-Templated Aggregation (Advanced)
Application: For sensing and drug delivery scaffolds. DNA acts as a template to form aggregates at much lower dye concentrations (micromolar range), reducing toxicity.
-
Template: Prepare a solution of double-stranded DNA (rich in AT-tracts, e.g., Poly(dA)-Poly(dT)) at 100 µM (base pair concentration).
-
Mixing: Add PIC dye to the DNA solution to a final concentration of 10–50 µM .
-
Incubation: Incubate at room temperature for 30 minutes.
-
Validation: Check for the emergence of a sharp peak at 573 nm. This method produces highly stable, finite-sized aggregates suitable for biological injection.
Characterization & Validation
To validate the protocol, you must compare the Monomer vs. Aggregate spectra.
Spectral Fingerprints
| Parameter | Monomer (Ethanol/Dilute Water) | J-Aggregate (0.2 M NaCl) |
| Appearance | Pink/Red Solution | Jelly-like, Metallic sheen |
| Absorbance Max ( | 523–525 nm (Broad) | 573 nm (Very Sharp) |
| Bandwidth (FWHM) | ~1000 | < 100 |
| Fluorescence Emission | ~560 nm (Weak) | ~575–580 nm (Intense) |
| Stokes Shift | Moderate (~35 nm) | Near Zero (~2–5 nm) |
Decision Logic for Troubleshooting
Figure 2: Troubleshooting logic for aggregate validation.
References
-
Jelley, E. E. (1936).[1] Spectral Absorption and Fluorescence of Dyes in the Molecular State. Nature, 138, 1009–1010. Link
-
Scheibe, G. (1937).[1] Über die Veränderlichkeit der Absorptionsspektren in Lösungen und die Nebenvalenzen als ihre Ursache. Angewandte Chemie, 50(11), 212–219. Link
-
Würthner, F., Kaiser, T. E., & Saha-Möller, C. R. (2011). J-Aggregates: From Serendipitous Discovery to Supramolecular Engineering of Functional Dye Materials. Angewandte Chemie International Edition, 50(15), 3376–3410. Link
-
Bricks, J. L., et al. (2017). Design of J-aggregates of cyanine dyes: from structural diversity to functional materials. Chemistry – A European Journal, 23(67), 16975-17008. Link
-
Eisele, D. M., et al. (2014). Robust excitons in soft supramolecular nanotubes. Nature Chemistry, 6, 720-725. Link
Sources
Application Notes & Protocols: Leveraging 1-Ethyl-2-methylquinolinium Salts in the Synthesis of Advanced Nonlinear Optical Materials
Abstract
The quest for advanced optical materials with significant nonlinear optical (NLO) properties is a cornerstone of modern photonics and optoelectronics research. Organic salts, particularly quinolinium derivatives, have emerged as a highly promising class of materials due to their large NLO coefficients, high laser damage thresholds, and the inherent flexibility of organic synthesis for property tuning.[1] This guide provides a detailed technical overview and actionable protocols for the synthesis and characterization of NLO materials based on the 1-Ethyl-2-methylquinolinium cation. We will explore the synthesis of the core precursor, this compound iodide (EMQI), its fabrication into second- and third-order NLO-active materials, and the essential characterization techniques required to validate their performance. This document is intended for researchers in materials science, chemistry, and drug development seeking to harness the potential of these chromophores.
Foundational Principles: Quinolinium Salts in Nonlinear Optics
Nonlinear optics describes the behavior of light in materials where the dielectric polarization P responds nonlinearly to the electric field E of the light. This response gives rise to phenomena such as second-harmonic generation (SHG), where the frequency of light is doubled, and third-order effects like the optical Kerr effect and two-photon absorption.[2][3]
Organic molecules with donor-π-acceptor (D-π-A) architectures are particularly effective for NLO applications.[1] In this context, the N-alkylquinolinium cation serves as a potent electron-acceptor group. The positive charge on the nitrogen atom enhances the intramolecular charge transfer (ICT) within the molecule, a key mechanism for generating a large molecular hyperpolarizability (β), which is the microscopic origin of second-order NLO effects.[1] For bulk materials to exhibit second-order NLO properties like SHG, it is not only necessary for the individual molecules to be hyperpolarizable but also for them to crystallize in a non-centrosymmetric space group, ensuring the constructive alignment of molecular dipoles.[3] Third-order NLO properties, however, are not restricted by crystal symmetry and can be observed in a wider range of material forms, including solutions and polymer films.[4]
This compound iodide (EMQI) is an excellent starting precursor for several reasons:
-
Straightforward Synthesis: It can be synthesized via a direct quaternization reaction.
-
Chemical Stability: The quinolinium ring is thermally and chemically robust.[1]
-
Versatility: The iodide anion can be exchanged to modify solubility and crystal packing, and the core structure can be further functionalized to create more complex chromophores.
Synthesis Protocol: this compound Iodide (EMQI)
This protocol details the synthesis of EMQI (CAS: 606-55-3) through the N-alkylation of 2-methylquinoline (quinaldine).[5][6][7]
Materials and Reagents
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| 2-Methylquinoline (Quinaldine) | C₁₀H₉N | 143.19 | 91-63-4 | Reagent grade, ≥97% |
| Ethyl Iodide | C₂H₅I | 155.97 | 75-03-6 | Stabilized, ≥99% |
| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ethyl iodide is a hazardous substance; handle with care.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylquinoline (7.16 g, 0.05 mol) in 30 mL of anhydrous methanol.
-
Addition of Alkylating Agent: While stirring, add ethyl iodide (11.7 g, 0.075 mol, 1.5 equivalents) to the solution. The excess ethyl iodide ensures the complete conversion of the starting material.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, will have a much lower Rf value than the starting material.
-
Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product will begin to precipitate as a yellowish solid. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the product in a vacuum oven at 50°C for 4 hours to yield this compound iodide as a yellow to brownish powder.[8]
Purification and Characterization
-
Purification: For NLO applications, especially crystal growth, high purity is critical. The crude product can be purified by recrystallization from hot methanol. Dissolve the powder in a minimum amount of boiling methanol and allow it to cool slowly to room temperature to form pure crystals.
-
Characterization:
-
¹H NMR: Confirm the structure by proton NMR. Expect characteristic shifts for the ethyl group protons and the aromatic protons of the quinolinium ring.
-
FT-IR: Identify functional groups. The spectrum will show C-H stretching from the aromatic and alkyl groups and C=C/C=N stretching from the quinolinium core.
-
Melting Point: Compare the measured melting point with the literature value.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound iodide.
Fabrication of NLO-Active Materials
The synthesized EMQI can be processed into different forms depending on the desired NLO application.
Protocol: Single Crystal Growth for Second-Order NLO (SHG)
The growth of high-quality, non-centrosymmetric single crystals is essential for SHG applications. The slow evaporation solution growth technique is a reliable method for this purpose.[9]
-
Prepare a Saturated Solution: In a clean beaker, dissolve the purified EMQI powder in a suitable solvent (e.g., methanol, water) at a slightly elevated temperature (e.g., 40°C) with constant stirring until a saturated solution is obtained.
-
Filter the Solution: Filter the hot, saturated solution through a syringe filter (0.22 µm) into a clean, shallow crystallizing dish to remove any dust or particulate impurities that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the dish with perforated parafilm to allow for slow solvent evaporation. Place the dish in a vibration-free, temperature-controlled environment (e.g., an incubator set to a constant temperature).
-
Crystal Growth: Over several days to weeks, as the solvent slowly evaporates, single crystals will form and grow in the solution.
-
Harvesting: Once the crystals have reached a suitable size, carefully remove them from the solution using tweezers and gently dry them on filter paper.
Protocol: Doped Polymer Film for Third-Order NLO
For applications leveraging third-order nonlinearities, such as optical limiting, dispersing the NLO chromophore in a polymer matrix is a common and effective strategy.
-
Prepare Stock Solutions: Prepare a solution of EMQI in a suitable solvent (e.g., N,N-Dimethylformamide, DMF). Separately, prepare a solution of an optically transparent polymer (e.g., Polymethyl methacrylate, PMMA) in the same solvent.
-
Mixing: Mix the two solutions to achieve the desired weight percentage (e.g., 1-5 wt%) of EMQI in the polymer. Stir thoroughly to ensure a homogeneous mixture.
-
Film Casting: Cast the resulting solution onto a clean glass substrate. Use a technique like spin-coating or drop-casting to achieve a film of uniform thickness.
-
Drying: Place the coated substrate in a vacuum oven at a temperature slightly above the boiling point of the solvent to slowly remove the solvent and form a solid, transparent film.
Characterization of Nonlinear Optical Properties
Second-Harmonic Generation (SHG) Efficiency Measurement
The Kurtz-Perry powder technique is a standard method for screening new materials for SHG activity.
-
Principle: A high-intensity pulsed laser, typically an Nd:YAG laser operating at its fundamental wavelength of 1064 nm, irradiates a powdered sample of the grown crystals. If the material is SHG-active, it will generate light at the second harmonic, which is 532 nm (green).[3][10]
-
Procedure:
-
The powdered sample is packed into a capillary tube or pressed into a thin pellet.
-
The fundamental laser beam (1064 nm) is passed through the sample.
-
A series of filters is placed after the sample to block the transmitted fundamental wavelength.
-
A monochromator selects the 532 nm wavelength.
-
A photomultiplier tube (PMT) detects the intensity of the 532 nm light.
-
The signal intensity is compared to that of a standard reference material, such as potassium dihydrogen phosphate (KDP), to determine the relative SHG efficiency.[9][11]
-
Third-Order NLO Characterization: The Z-Scan Technique
The Z-scan technique is a simple yet powerful method for measuring both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the third-order susceptibility (χ⁽³⁾) can be determined.[2][4]
-
Principle: A single Gaussian laser beam is focused through a lens, and the NLO material (as a solution or thin film) is translated along the beam axis (z-axis) through the focal point. The light transmitted through the sample is measured by a detector in the far field.[2]
-
Experimental Setup Diagram:
Caption: Schematic of a typical Z-scan experimental setup.
-
Closed-Aperture Z-Scan (Measuring n₂):
-
An aperture is placed before the detector, transmitting only the central portion of the beam.
-
If the material has a positive n₂ (self-focusing), it acts like a positive lens. Before the focus, this enhances beam divergence, reducing the light passing through the aperture (a valley). After the focus, it reduces divergence, increasing the light through the aperture (a peak).
-
A negative n₂ (self-defocusing) produces the opposite peak-valley signature.[12][13]
-
The magnitude of n₂ is proportional to the difference in transmittance between the peak and the valley (ΔT_pv).
-
-
Open-Aperture Z-Scan (Measuring β):
-
The aperture is removed, and the entire beam is collected by the detector.
-
This configuration is insensitive to nonlinear refraction. Any change in transmittance is due to nonlinear absorption (e.g., two-photon absorption, reverse saturable absorption).
-
A symmetric dip in transmittance centered at the focal point (z=0) indicates the presence of nonlinear absorption. The depth of this dip is used to calculate the coefficient β.[12]
-
-
Calculating Third-Order Susceptibility (χ⁽³⁾):
Summary of Properties & Expected Results
While specific NLO coefficients for this compound iodide itself require experimental determination, data from analogous quinolinium-based salts provide a strong indication of expected performance.
| Property | Description / Typical Value | Reference |
| Chemical Formula | C₁₂H₁₄IN | [5][6][8] |
| Molecular Weight | 299.15 g/mol | [5][6][8] |
| Appearance | Yellow to brown powder | [8] |
| SHG Efficiency | Quinolinium salts can exhibit efficiencies several times that of KDP, contingent on achieving a non-centrosymmetric crystal structure. | [9][11] |
| Third-Order Susceptibility (χ⁽³⁾) | Values in the range of 10⁻¹⁰ to 10⁻¹² esu are commonly reported for organic NLO materials. | [14] |
| Nonlinear Refractive Index (n₂) | Typically on the order of 10⁻⁸ to 10⁻¹² cm²/W. | [14] |
| Nonlinear Absorption (β) | Typically on the order of 10⁻⁴ to 10⁻⁷ cm/W. | [14] |
Conclusion
This compound iodide serves as an accessible and versatile platform for the development of advanced nonlinear optical materials. The protocols outlined in this guide provide a clear pathway from precursor synthesis to the fabrication and characterization of both second- and third-order NLO-active systems. By understanding the causality behind the experimental choices—from the necessity of high-purity materials for crystal growth to the distinct experimental setups for probing different nonlinear phenomena—researchers can effectively explore and optimize the properties of quinolinium-based materials for next-generation photonic applications.
References
-
Linear‐Nonlinear Optical and Quantum Chemical Studies on Quinolinium 4‐Aminobenzoate. (2020). ChemistrySelect. Available at: [Link]
-
Quinolinium-Derived Acentric Crystals for Second-Order NLO Applications with Transparency in the Blue. (n.d.). ACS Publications. Available at: [Link]
-
Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Exploring Nonlinear Optical Properties of Thiazolopyrimidoquinoline Derivatives: A Combined Z-Scan and DFT Investigation. (2025). National Center for Biotechnology Information. Available at: [Link]
-
Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Linear - Nonlinear optical and Quantum chemical studies on Quinolinium 3,5-dinitrobenzoate: a novel third order non-linear optical material for optoelectronic applications. (2025). ResearchGate. Available at: [Link]
-
Measurements of third-order optical nonlinearity using Z-scan technique: A review. (2025). ResearchGate. Available at: [Link]
-
Z-scan technique for nonlinear materials characterization: a review. (2023). Research Plateau Publishers. Available at: [Link]
-
N-Methylquinolinium derivatives for photonic applications: Enhancement of electron-withdrawing character beyond that of the wide. (2014). ScienceDirect. Available at: [Link]
-
1-Ethyl-2-[(1-ethyl-4(1h)-quinolylidene)methyl]-quinolinium iodide. (n.d.). Cheméo. Available at: [Link]
-
Synthesis and applications of new trans 1-indolyl-2-(1-methyl pyridinium and quinolinium-2-yl) ethylenes. (2025). ResearchGate. Available at: [Link]
-
1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium iodide. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylquinolinium iodide dihydrate. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Z-scan technique (characterization of third order nonlinear optical materials). (2022). YouTube. Available at: [Link]
-
Z-Scan Measurements of the Third-Order Optical Nonlinearity of a C60 Doped Poly(dimethylacetylendicarboxylate). (2015). Acta Physica Polonica A. Available at: [Link]
-
Exploring Second-order NLO Activity in Imidazolium Quinoline-2-Carboxylate Dihydrate (IQD): Synthesis, Crystal Engineering, Spectral and DFT Insights. (2025). ResearchGate. Available at: [Link]
-
Z-Scan Measurements of Optical Nonlinearities. (n.d.). University of Central Florida. Available at: [Link]
-
This compound iodide. (n.d.). PubChem. Available at: [Link]
-
Polarization-dependent second harmonic generation in peptide crystals: effects of molecular packing. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
A Review of Second Harmonic Generation (SHG) Efficiency in Inorganic Crystals. (2024). Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Atomically phase-matched second-harmonic generation in a 2D crystal. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
An efficient phase matching second harmonic generation of 2-amino-4-methylpyridinium quinoline-2-carboxylate (C16H15N3O2) organic single crystal: Structural, optical, thermal, and computational investigations. (2025). ResearchGate. Available at: [Link]
-
Second-harmonic generation. (n.d.). Wikipedia. Available at: [Link]
Sources
- 1. Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchplateau.com [researchplateau.com]
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- 4. researchgate.net [researchgate.net]
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- 6. This compound iodide | CAS 606-55-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. This compound iodide | C12H14IN | CID 69076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound iodide, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 13. api.creol.ucf.edu [api.creol.ucf.edu]
- 14. researchgate.net [researchgate.net]
Application Note: Optimization of N-Alkylation for the Synthesis of 1-Ethyl-2-methylquinolinium Iodide
Executive Summary
This Application Note details the optimized protocol for the synthesis of 1-Ethyl-2-methylquinolinium iodide (Quinaldine Ethiodide), a critical quaternary ammonium salt used as a precursor for carbocyanine dyes and photosensitizers.
While the reaction is a classic Menschutkin reaction (quaternization of a tertiary amine), complications such as "oiling out," incomplete conversion due to steric hindrance at the 2-position, and the hygroscopic nature of the product often lead to inconsistent yields. This guide provides a self-validating protocol emphasizing reaction kinetics, solvent selection, and purification strategies to ensure >98% purity.
Scientific Foundation & Mechanism
The Menschutkin Reaction
The formation of this compound iodide proceeds via an
Key Mechanistic Constraints:
-
Steric Hindrance: The methyl group at the 2-position of quinaldine provides steric bulk adjacent to the nitrogen. This significantly reduces the rate of reaction compared to unsubstituted quinoline, requiring prolonged heating or higher concentrations.
-
Solvent Polarity: The transition state involves the development of charge separation (from neutral reactants to a charged transition state). Therefore, the reaction rate is accelerated in polar aprotic solvents (e.g., Acetonitrile) or by running the reaction neat (solvent-free), where the polar transition state is stabilized by the forming ionic product.
-
Thermodynamics: The reaction is exothermic. However, the backward reaction (dealkylation) can occur at very high temperatures; thus, refluxing at the boiling point of the alkylating agent is the optimal kinetic window.
Reaction Pathway Diagram
Figure 1: Reaction pathway illustrating the SN2 mechanism and potential degradation routes.
Critical Experimental Parameters
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Quinaldine : 1.5 eq EtI | Excess Ethyl Iodide drives the equilibrium forward and acts as a solvent in the early stages. |
| Temperature | 72–75°C (Reflux) | Limited by the boiling point of Ethyl Iodide (72°C). |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of Quinaldine and Iodine formation (which darkens the product). |
| Lighting | Low Light / Amber Glass | Ethyl Iodide decomposes under UV light to release free Iodine. |
| Reaction Time | 18–24 Hours | Required due to the steric hindrance of the 2-methyl group. |
Detailed Protocol: Solvent-Free Synthesis
Safety Warning: Ethyl Iodide is an alkylating agent (suspected carcinogen) and toxic. Quinaldine is an irritant. Perform all operations in a certified fume hood.
Materials
-
Quinaldine (2-Methylquinoline): >98% purity.[1] (If yellow/dark, distill under vacuum before use).
-
Ethyl Iodide (Iodoethane): >99%, stabilized with Copper or Silver wire if possible.
-
Solvents: Diethyl Ether (for washing), Absolute Ethanol (for recrystallization).
Procedure
-
Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a gas inlet for inert atmosphere (
/Ar). -
Charging: Add 14.3 g (0.10 mol) of Quinaldine to the flask.
-
Addition: In low light, add 23.4 g (0.15 mol, 12.0 mL) of Ethyl Iodide.
-
Note: No solvent is added. The mixture will be a liquid initially.
-
-
Reaction: Heat the mixture to gentle reflux (oil bath set to ~80°C) with vigorous stirring.
-
Observation: Within 1-2 hours, the mixture will darken and solids may begin to precipitate. If the mixture solidifies completely and stirring stops, add a minimum amount of Acetonitrile (5-10 mL) to maintain mobility, though neat is preferred to maximize yield.
-
-
Completion: Maintain reflux for 24 hours .
-
Isolation: Cool the flask to room temperature. The entire mass should solidify into a yellow/brown cake.
-
Trituration: Add 50 mL of Diethyl Ether to the flask. Break up the solid cake with a spatula. This removes unreacted Quinaldine and excess Ethyl Iodide.
-
Filtration: Collect the solid by vacuum filtration on a sintered glass funnel. Wash the cake 3x with 20 mL portions of Diethyl Ether.
Purification (Recrystallization)
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimum amount of boiling Absolute Ethanol (approx. 3-5 mL per gram of solid) until fully dissolved.
-
Tip: If the solution is dark brown, add activated charcoal, boil for 5 mins, and filter hot through Celite.
-
-
Allow the solution to cool slowly to room temperature, then place in an ice bath (
) for 2 hours. -
Filter the bright yellow crystals. Wash with cold Ethanol/Ether (1:1).
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Quality Control & Validation
Analytical Specifications
| Test | Acceptance Criteria | Method |
| Appearance | Bright yellow crystalline powder | Visual Inspection |
| Melting Point | 244°C – 246°C (Decomposes) | Capillary MP Apparatus [1, 2] |
| Solubility | Soluble in Water, Methanol; Insoluble in Ether | Solubility Test |
| 1H NMR | Distinct quartet for N-Ethyl ( | 1H NMR (DMSO- |
Troubleshooting "Oiling Out"
If the product separates as a sticky oil rather than a crystal during recrystallization:
-
Reheat to dissolve the oil.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod.
-
Add Co-solvent: Add a small amount of Diethyl Ether or Acetone dropwise to the hot solution until slight turbidity persists, then cool.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and purification of this compound iodide.
References
-
Sigma-Aldrich. 1-Ethylquinaldinium iodide for synthesis (Product No. 821935) - Physicochemical Properties.[4] Retrieved from
-
Thermo Fisher Scientific. this compound iodide, 97% (Alfa Aesar).[3] Retrieved from
-
ResearchGate. Synthesis and applications of new trans 1-indolyl-2-(1-methyl pyridinium and quinolinium-2-yl) ethylenes. (Contains relevant spectral data for quinolinium salts). Retrieved from
-
PubChem. this compound iodide (Compound Summary). National Library of Medicine. Retrieved from
Sources
Application Note: Synthesis of Pinacyanol Chloride from 1-Ethyl-2-methylquinolinium
Introduction & Scientific Context
Pinacyanol chloride (1,1'-diethyl-2,2'-carbocyanine chloride) is a symmetric trimethine cyanine dye with historical significance in photography (as a red sensitizer) and contemporary utility in histology, redox indication, and supramolecular chemistry.
While the target molecule is the chloride salt, the primary synthetic route from 1-ethyl-2-methylquinolinium (quinaldine ethiodide) yields pinacyanol iodide due to the leaving group kinetics and solubility profiles of the starting materials. Consequently, this protocol is designed as a two-stage process:
-
Condensation: Synthesis of Pinacyanol Iodide via ethyl orthoformate condensation.
-
Metathesis: Quantitative anion exchange to Pinacyanol Chloride.
Reaction Mechanism
The formation of the carbocyanine chromophore involves the condensation of two moles of the quaternary quinolinium salt with one mole of ethyl orthoformate in the presence of a base (pyridine). The base facilitates the deprotonation of the activated 2-methyl group, generating the nucleophilic methylene base.
Figure 1: Mechanistic pathway for the synthesis of Pinacyanol Chloride. The process requires an initial condensation to the iodide salt followed by a discrete anion exchange step.
Materials & Equipment
Reagents
| Reagent | CAS No. | Grade | Role |
| This compound iodide | 606-55-3 | >98% | Precursor (Quinaldine ethiodide) |
| Triethyl orthoformate | 122-51-0 | Reagent | Carbon bridge source |
| Pyridine | 110-86-1 | Anhydrous | Solvent & Base |
| Amberlite® IRA-400 (Cl form) | N/A | Ion Exchange | Anion exchange resin |
| Methanol | 67-56-1 | HPLC | Solvent |
| Diethyl Ether | 60-29-7 | ACS | Precipitant |
Equipment
-
Reflux apparatus (Round bottom flask, condenser, heating mantle).[1]
-
Glass chromatography column (for ion exchange).
-
Rotary evaporator.[2]
-
Vacuum filtration setup (Buchner funnel).
-
UV-Vis Spectrophotometer (QC).
Experimental Protocol
Part A: Synthesis of Pinacyanol Iodide
Note: Perform all steps involving pyridine in a certified chemical fume hood.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend This compound iodide (3.0 g, 10 mmol) in anhydrous pyridine (15 mL).
-
Addition: Add triethyl orthoformate (2.5 mL, 15 mmol, 1.5 eq) to the suspension.
-
Reflux: Attach a reflux condenser. Heat the mixture to boiling (approx. 115°C) with stirring.
-
Observation: The solid will dissolve, and the solution will rapidly turn a deep, intense blue color, characteristic of the cyanine chromophore.
-
-
Reaction Duration: Maintain reflux for 90 minutes .
-
Crystallization: Remove the heat source and allow the flask to cool to room temperature. The dye may begin to crystallize as dark needles.
-
Precipitation: To maximize yield, dilute the reaction mixture with diethyl ether (50 mL) while stirring. This precipitates the dye and removes excess pyridine/orthoformate.
-
Filtration: Filter the dark blue/green crystals using vacuum filtration. Wash the filter cake copiously with diethyl ether to remove residual pyridine.
-
Drying: Air dry the crystals or dry under vacuum.
-
Yield Expectation: ~70-80% of Pinacyanol Iodide.
-
Part B: Conversion to Pinacyanol Chloride (Anion Exchange)
The iodide salt is sparingly soluble in cold water but soluble in alcohols. The chloride salt is desired for higher water solubility and biological compatibility.
Method: Ion Exchange Chromatography (Recommended for Scale)
-
Resin Preparation: Pack a glass column with Amberlite® IRA-400 (Cl form) resin (approx. 20 g).
-
Activation: Wash the column with 100 mL of 1M HCl, followed by distilled water until the eluate is neutral, then equilibrate with Methanol (50 mL).
-
-
Sample Loading: Dissolve the Pinacyanol Iodide (1.0 g) obtained in Part A in the minimum amount of warm Methanol (approx. 50-100 mL). Ensure complete dissolution; filter if necessary to remove particulates.
-
Elution: Pass the blue methanol solution through the resin column at a slow flow rate (approx. 1-2 mL/min).
-
Collection: Collect the blue eluate. Wash the column with an additional 50 mL of methanol to recover all dye.
-
Isolation: Evaporate the methanolic solution to dryness using a rotary evaporator.
-
Recrystallization: Recrystallize the residue from hot Ethanol or Isopropanol . Allow to cool slowly to form high-purity crystals.
-
Final Product: Pinacyanol Chloride appears as green crystals with a metallic bronze reflex.
Quality Control & Characterization
Verify the identity and purity of the synthesized Pinacyanol Chloride using the following parameters.
| Parameter | Specification | Method/Notes |
| Appearance | Green crystals / Bronze reflex | Visual Inspection |
| Solubility | Soluble in Water (Blue), EtOH | Iodide is less water-soluble |
| Melting Point | ~270°C (decomposition) | Capillary method |
| UV-Vis ( | 604 nm (Monomer) | Solvent: Methanol |
| UV-Vis (Secondary) | ~550 nm (H-aggregate/Dimer) | Prominent in aqueous solution |
| Halide Test | Precipitate with AgNO₃ | Dissolve in water, add AgNO₃. White ppt = Cl⁻ (Pure). Yellow ppt = I⁻ (Incomplete exchange). |
UV-Vis Spectrum Analysis
Pinacyanol is a metachromatic dye. In organic solvents (Methanol), it exists primarily as a monomer (
Figure 2: Rapid chemical validation workflow to confirm complete anion exchange.
Troubleshooting & Optimization
-
Low Yield in Part A: Ensure Pyridine is anhydrous. Water quenches the intermediate. If the reaction doesn't turn deep blue within 5 minutes of reflux, check reagents.
-
Incomplete Ion Exchange: If the final product yields a yellow precipitate with Silver Nitrate, the resin capacity may be exhausted or the flow rate was too high. Regenerate resin or repeat the pass.[4]
-
Oiling Out: If the product comes out as a tar/oil during recrystallization, scratch the side of the flask with a glass rod or add a seed crystal. Use a solvent mixture (EtOH/Ether) to induce crystallization.[6]
Safety Considerations
-
Sensitizer: Pinacyanol is a potent photosensitizer. While not highly toxic, it should be handled with gloves to avoid staining skin and potential phototoxic reactions.
-
Pyridine: Highly flammable and toxic by inhalation. Causes male sterility. Strictly use in a fume hood.
-
Waste: Dispose of halogenated organic waste (pyridine/iodide mixtures) according to institutional EHS protocols.
References
- Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. Interscience Publishers. (The definitive text on cyanine chemistry).
-
Fischer, A., & Hamer, F. M. (1933). "Tricarbocyanines". Journal of the Chemical Society, 189.
-
ChemicalBook. (2023). Pinacyanol Chloride Properties and Synthesis.
-
Sigma-Aldrich. (2023). Pinacyanol Chloride Product Specification & Safety Data Sheet.
-
Mialocq, J. C., et al. (1984). "Flash photolysis of cyanine dyes. Pinacyanol chloride".[3][6][7][8] Journal of the Chemical Society, Faraday Transactions 2.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. orgsyn.org [orgsyn.org]
- 3. CAS 2768-90-3: Pinacyanol chloride | CymitQuimica [cymitquimica.com]
- 4. samyangtrilite.co.kr [samyangtrilite.co.kr]
- 5. ESSD - Measurement of the ice-nucleating particle concentration with the Portable Ice Nucleation Experiment during the Pallas Cloud Experiment 2022 [essd.copernicus.org]
- 6. PINACYANOL CHLORIDE | 2768-90-3 [chemicalbook.com]
- 7. Pinacyanol chloride | CAS 2768-90-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Removing unreacted 1-Ethyl-2-methylquinolinium from dye mixtures
Topic: Removal of Unreacted 1-Ethyl-2-methylquinolinium Salts
Executive Summary
The presence of unreacted This compound iodide (and related salts) in cyanine dye mixtures is a critical impurity issue. This precursor is a quaternary ammonium salt that competes with the final dye for binding sites in biological assays and can quench fluorescence via the heavy-atom effect (if the iodide counter-ion persists).
This guide provides a tiered purification strategy. We move from bulk separation (solubility-based) to high-purity isolation (chromatographic), ensuring the removal of this specific cationic precursor.
Module 1: Diagnostic Triage
Stop and Analyze: Before choosing a protocol, determine the polarity of your final dye product. The starting material (this compound) is a polar, cationic salt soluble in water and lower alcohols.
| Dye Characteristic | Solubility Profile | Recommended Protocol |
| Hydrophobic (Non-sulfonated) | Soluble in DCM, CHCl₃, DMSO. Insoluble in Water/Ether. | Protocol A (Precipitation) + Protocol C (Flash) |
| Hydrophilic (Sulfonated/Water-Soluble) | Soluble in Water, MeOH. Insoluble in Ether/DCM. | Protocol B (RP-HPLC) |
| Intermediate (Short chain) | Soluble in Alcohols. Variable in Water. | Protocol A (Trituration) + Protocol B (RP-HPLC) |
Module 2: Solubility-Based Protocols (The "Crash" Method)
Protocol A: Ether Precipitation & Trituration
Best for: Hydrophobic dyes where the starting material is more soluble in alcohols than the dye.
The Logic: this compound iodide is moderately soluble in ethanol but virtually insoluble in diethyl ether. However, it often "oils out" rather than crystallizing. We exploit the aggregation tendency of the dye to force it out of solution while keeping the precursor dissolved or suspending it for washing.
Step-by-Step:
-
Concentration: Evaporate the reaction solvent (usually Ethanol or Acetic Anhydride) to a minimum volume (approx. 2–5 mL per gram of dye). Do not dry completely.
-
The "Crash": Add chilled Diethyl Ether (or Ethyl Acetate) dropwise with vigorous stirring. Ratio: 20:1 (Ether:Dye solution).
-
Observation:
-
Success: Solid precipitate forms.
-
Failure: A sticky oil forms at the bottom.
-
-
Trituration (If Oiling Occurs): Decant the supernatant. Add fresh ether. Sonicate the oil for 5–10 minutes. The mechanical energy often induces crystallization.
-
Filtration: Filter the solid.
-
The Critical Wash: Wash the filter cake with Acetone (chilled).
-
Why? The starting quinolinium salt has higher solubility in acetone than many long-chain cyanine dyes. This wash selectively strips the precursor.
-
Validation Check: Run a TLC (Silica). Mobile Phase: DCM/MeOH (90:10). The dye will move (Rf ~0.4–0.8); the quinolinium salt will stay near the baseline or streak.
Module 3: Chromatographic Purification
Protocol B: Reverse-Phase HPLC (The Gold Standard)
Best for: High-purity requirements (>98%) and water-soluble dyes.
The Logic: The this compound cation is significantly less hydrophobic than the conjugated cyanine dye (especially penta- or heptamethine dyes). On a C18 column, the precursor elutes early, while the dye elutes late.
System Parameters:
-
Column: C18 Preparative Column (e.g., 5µm, 100Å).
-
Mobile Phase A: Water + 0.1% TFA (or 0.1% Acetic Acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 30 minutes.
Elution Profile:
-
t = 2–5 min: Unreacted salts & Quinolinium precursor (Polar).
-
t = 15–25 min: Product Cyanine Dye (Hydrophobic retention).
Protocol C: Normal Phase Flash Chromatography (Alumina)
Best for: Large scale purification of hydrophobic dyes.
Critical Warning: Do not use standard Silica Gel without modification. Cationic dyes interact strongly with silanol groups (Si-O⁻), leading to irreversible adsorption or severe streaking.
Modified Method:
-
Stationary Phase: Neutral Alumina (Brockmann Grade II or III) is preferred over silica.
-
Mobile Phase: DCM / Methanol gradient (0% to 10% MeOH).
-
Additive: If using Silica, add 1% Triethylamine (TEA) to the mobile phase to block silanol sites.
Module 4: Decision Workflow (Visualization)
The following diagram illustrates the logical flow for removing the quinolinium impurity.
Caption: Decision matrix for separating quinolinium precursors based on dye solubility and purity requirements.
Module 5: Troubleshooting FAQ
Q1: My product is "oiling out" during ether precipitation. How do I fix this?
-
Cause: The solution is too concentrated, or the ether was added too quickly, trapping solvent molecules.
-
Fix: Decant the supernatant. Add fresh diethyl ether. Place the flask in an ultrasonic bath (sonicator) for 15 minutes. The sonic waves disrupt the amorphous oil, encouraging the lattice formation required for crystallization.
Q2: I see a "ghost peak" eluting right before my dye on HPLC.
-
Cause: This is likely the Hemicyanine intermediate. Cyanine synthesis is a two-step condensation.[1] If the reaction didn't go to completion, you have a molecule that is "half-dye, half-salt."
-
Fix: This is harder to remove than the starting material. You must optimize the HPLC gradient (make it shallower, e.g., 0.5% increase per minute) to separate the hemicyanine from the full cyanine.
Q3: Does the Iodide counter-ion matter?
-
Insight: Yes. This compound is typically an iodide salt.[2] Iodide (I⁻) is a heavy atom and a known fluorescence quencher.
-
Recommendation: After purification, perform an Ion Exchange .[3] Dissolve the dye in MeOH and pass it through an Amberlite IRA-400 (Chloride form) resin. This replaces I⁻ with Cl⁻, often improving fluorescence quantum yield and solubility.
Q4: Can I use extraction (Liquid-Liquid) to remove the salt?
-
Analysis: Generally, no. Both the quinolinium salt and the cyanine dye are cationic. They will both partition similarly in standard aqueous/organic extractions. However, if your dye is very hydrophobic (e.g., indocyanine with long alkyl tails), you can wash the organic layer (DCM) with water. The starting salt will partition into the water more readily than the dye.
References
-
Mason, S. J., et al. (2002). "Solid-phase synthesis of asymmetrical cyanine dyes." Journal of Organic Chemistry. (Describes the differing polarities of precursors vs. final dyes and purification via filtration).
-
Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry. (Establishes the standard for C18 HPLC purification of water-soluble cyanine derivatives).
-
Fegas, R., et al. (2010).[4][5] "Simultaneous Separation of Quinine and Its Diastereoisomer Quinidine by RP-HPLC." Asian Journal of Chemistry. (Provides analogous protocols for separating quinoline-based salts using C18 columns).
-
Sigma-Aldrich. "1,1'-Diethyl-2,2'-cyanine iodide Product Sheet." (Confirming solubility data: Soluble in water/ethanol, insoluble in ether).
Sources
- 1. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1'-Diethyl-2,2'-cyanine iodide | C23H23IN2 | CID 5484462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Minimizing side reactions during quinolinium dye synthesis
A Guide to Minimizing Side Reactions and Maximizing Purity
Welcome to the technical support center for quinolinium dye synthesis. As a Senior Application Scientist, I understand that synthesizing these vital compounds—core to applications from bio-imaging to photocatalysis—can be a formidable challenge.[1][2] Low yields, stubborn impurities, and unpredictable outcomes are common hurdles.
This guide is structured to move beyond simple protocols. It provides a deep dive into the causality of common side reactions and offers field-proven strategies to mitigate them. Here, you will find not just the "how," but the critical "why" behind each experimental choice, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during quinolinium dye synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields are a frequent frustration, often stemming from a few key issues.[3][4] Understanding the underlying cause is the first step toward a successful optimization.
-
Likely Cause 1: Competing Self-Condensation Reactions In syntheses like the Friedländer condensation, which joins a 2-aminoaryl aldehyde or ketone with a compound having an α-methylene group, the methylene-containing reactant can react with itself.[3] This is particularly common under basic conditions, where an aldol condensation can outcompete the desired quinoline formation, consuming your starting material.[4]
-
Likely Cause 2: Degradation Under Harsh Conditions Traditional methods often rely on high temperatures and strong acid or base catalysts.[3] These conditions can degrade sensitive starting materials or the quinolinium product itself.[5] For cyanine dyes, high temperatures required for N-alkylation can be particularly destructive to delicate functional groups you may wish to preserve for later conjugation.[6][7]
-
Likely Cause 3: Poor Solubility of Reactants If your reactants are not fully dissolved, the reaction can be slow or incomplete. This is a common issue when scaling up reactions or when using solvents that are not optimized for the specific substrates. In microwave-assisted reactions, poor solubility can also lead to inefficient energy absorption.[3]
-
Likely Cause 4: Inactive or Inappropriate Catalyst The choice of catalyst is critical. An inactive batch, insufficient loading, or a catalyst that is not suited for your specific substrates can lead to a stalled or sluggish reaction.[3][4]
Q2: I'm observing multiple spots on my TLC, and purification is a nightmare. What are these side products and how do I prevent them?
The formation of multiple products is a classic sign of competing reaction pathways. Identifying these side products is key to adjusting your conditions for better selectivity.
-
Likely Cause 1: Formation of Regioisomers When using asymmetrically substituted anilines in reactions like the Gould-Jacobs or Combes synthesis, cyclization can occur at two different positions, leading to a mixture of regioisomers.[8][9] This outcome is governed by a delicate balance of steric and electronic effects.[8]
-
Likely Cause 2: Symmetrical "Homo-Condensation" In the synthesis of asymmetrical cyanine dyes, where two different heterocyclic precursors are joined by a polymethine bridge, it's common for two molecules of the same precursor to react, forming a symmetrical dye.[7] This is especially problematic if the reactivities of the two different heterocyclic components are not well-matched. Separating these symmetrical byproducts from the desired asymmetrical dye can be extremely challenging.[7]
-
Likely Cause 3: Over-Sulfonation When introducing water-solubilizing sulfo groups, it is possible to form disulfonic acid byproducts alongside the desired monosulfonated product.[10] These can be difficult to separate and may impact the final properties of the dye.
-
Likely Cause 4: Vilsmeier-Haack Side Reactions The Vilsmeier-Haack reaction, used to synthesize functionalized quinolines like 2-chloro-3-formylquinolines, can sometimes lead to bis-formylation or other unintended reactions if the substrate is highly activated or the conditions are not carefully controlled.[11]
Proactive Strategies for Minimizing Side Reactions
Effective synthesis is about proactive control, not just reactive troubleshooting. The following section outlines key strategies to design your experiments for success from the outset.
1. Strategic Optimization of Reaction Conditions
Careful control over the reaction environment is the most powerful tool for directing the outcome.
| Parameter | Optimization Strategy & Rationale |
| Temperature | Strategy: Lower the reaction temperature. Forcing conditions often lead to decomposition and side reactions.[3][8] A lower temperature can enhance selectivity.[3] Alternative: Consider microwave-assisted synthesis. This can dramatically shorten reaction times, minimizing the exposure of sensitive compounds to high temperatures.[12] |
| Catalyst | Strategy: Shift from harsh catalysts (conc. H₂SO₄, NaOH) to milder, more selective systems. Examples: Molecular iodine, gold(III) catalysts, or SiO₂ nanoparticles have proven effective under gentler conditions.[3] For some reactions, simply using a few drops of a strong acid is sufficient without needing stoichiometric amounts.[4] |
| Solvent | Strategy: Select a solvent that ensures complete dissolution of all reactants.[3] For thermal cyclizations, high-boiling inert solvents like diphenyl ether can be crucial for reaching the necessary temperatures without degradation.[8] In some cases, switching to a more polar solvent like DMF or ethanol can improve yields.[3] |
| Stoichiometry | Strategy: In asymmetrical syntheses, use a slight excess (e.g., 1.1 equivalents) of one of the heterocyclic precursors. This can help drive the reaction to completion and makes the removal of the excess reagent via a simple aqueous workup easier than purifying a mixture of dyes.[7] |
2. Modular Synthesis: A "Build-in-Stages" Approach
For complex dyes with sensitive functional groups (e.g., for bioconjugation), a modular approach is often superior to a one-pot synthesis.
Core Principle: Attach delicate or highly reactive functional groups in the final steps of the synthesis.[6][7] This protects them from the harsh conditions that may be required for building the core quinolinium scaffold.
Sources
- 1. Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. iipseries.org [iipseries.org]
- 10. US4398916A - Process for purification of quinoline yellow - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Ethyl-2-methylquinolinium Solubility & Counter-Ion Management
[1]
Executive Summary
The physicochemical behavior of 1-Ethyl-2-methylquinolinium (a core intermediate for cyanine dyes and NLO materials) is dictated by its counter-ion.[1] Users frequently encounter solubility mismatches or handling difficulties (e.g., deliquescence) because they treat the Bromide and Iodide salts as interchangeable. They are not.
This guide addresses the specific solubility profiles, hygroscopicity, and ion-exchange protocols required to optimize your experimental workflow.
Module 1: The Counter-Ion Matrix (Br⁻ vs. I⁻)
The choice between Bromide and Iodide determines the solvent compatibility and storage stability of your compound.
Comparative Physicochemical Profile
| Feature | Bromide Salt (Br⁻) | Iodide Salt (I⁻) | Mechanistic Driver |
| Water Solubility | High (>100 mg/mL) | Low (<10 mg/mL) | Hydration Enthalpy: Br⁻ is smaller and harder, interacting strongly with water dipoles.[1] I⁻ is large/soft, with poor hydration.[1] |
| Alcohol Solubility | High (MeOH, EtOH) | Moderate (Soluble hot, crystallizes cold) | Lattice Energy: The Iodide lattice is often more stable relative to its solvation in alcohols, facilitating recrystallization.[1] |
| DCM/CHCl₃ Solubility | Low/Moderate | Higher | Ion Pairing: The large, soft Iodide anion forms tighter ion pairs with the Quinolinium cation in non-polar media.[1] |
| Hygroscopicity | High (Deliquescent) | Low (Non-hygroscopic) | Surface Energy: Bromide salts avidly absorb atmospheric moisture, often turning into "oils" or sticky gums.[1] |
| Primary Use Case | Aqueous buffers, biological assays | Organic synthesis, Dye precursor, Long-term storage | Stability vs. Solubility trade-off.[1] |
Module 2: Troubleshooting Guides
Scenario A: "My compound has turned into a sticky yellow oil/goo."
Diagnosis: You are likely using the Bromide salt and it has absorbed atmospheric moisture (deliquescence).[1] Immediate Fix:
-
Dissolve the "oil" in a minimum amount of hot Ethanol.
-
Add Diethyl Ether or Hexane dropwise until cloudy.
-
Cool to -20°C to induce crystallization.
-
Prevention: Store in a desiccator. If dry handling is impossible, convert to the Iodide salt (see Protocol 1).
Scenario B: "The compound precipitates immediately upon adding to my aqueous buffer."
Diagnosis: You are likely using the Iodide salt in a high-concentration stock.[1] The solubility product (
-
Co-solvent: Pre-dissolve the stock in DMSO (Dimethyl Sulfoxide) or Methanol before adding to the buffer. Keep the final organic % below 5% if compatible with your assay.
-
Ion Exchange: If the assay cannot tolerate organics, you must convert the Iodide salt to the Bromide or Chloride salt (see Protocol 2).
Scenario C: "I cannot extract the compound into the organic phase (DCM)."
Diagnosis: You are likely using the Bromide or Chloride salt, which partitions poorly into non-polar solvents due to high water affinity. Immediate Fix:
Module 3: Visual Decision & Workflow Logic
The following diagrams illustrate the decision process for solvent selection and the workflow for ion exchange.
Figure 1: Solubility & Application Decision Tree
Caption: Decision matrix for selecting the optimal counter-ion based on experimental solvent requirements.
Module 4: Standard Operating Protocols (SOPs)
Protocol 1: Anion Metathesis (Bromide Iodide)
Objective: Isolate a stable, non-hygroscopic solid from a reaction mixture.[1]
-
Dissolution: Dissolve 1.0 eq of the crude Quinolinium Bromide in a minimum volume of warm Ethanol (
). -
Precipitant Prep: Prepare a saturated solution of Potassium Iodide (KI, 1.5 eq) in water.[1]
-
Mixing: Slowly add the KI solution to the Quinolinium solution with vigorous stirring.
-
Observation: A yellow/green precipitate should form immediately due to the lower solubility of the Iodide salt (Common Ion Effect).
-
-
Crystallization: Cool the mixture to
for 2 hours. -
Filtration: Filter the solid and wash with cold water (removes excess KBr/KI) followed by cold Acetone (removes organic impurities).
-
Drying: Dry under vacuum.[1] The resulting Iodide salt is stable in air.
Protocol 2: Ion Exchange Resin (Iodide Bromide/Chloride)
Objective: Convert the stable Iodide salt into a water-soluble form for biological assays.
-
Resin Prep: Use a strong anion exchange resin (e.g., Amberlite IRA-400 or Dowex 1x8) in the Chloride form.[1]
-
Activation: Wash resin with 1M HCl (or HBr), then rinse with distilled water until pH is neutral.[1]
-
-
Loading: Pack the resin into a glass column.
-
Elution: Dissolve the Quinolinium Iodide in 50% Methanol/Water (necessary to solubilize the starting material). Load onto the column.[2]
-
Collection: Elute with water or 10% Methanol.
-
Finishing: Lyophilize (freeze-dry) the eluate. Do not heat dry , as the resulting Chloride/Bromide salt will be extremely hygroscopic.
FAQ: Frequently Asked Questions
Q1: Can I use the Iodide salt for NMR in
Q2: Why is my Bromide salt weighing more than calculated?
A: It has absorbed water.[1] Bromide salts of quaternary nitrogens are notorious for holding "bound" water. You must dry it under high vacuum (
Q3: Does the counter-ion affect the UV-Vis absorption maximum (
References
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Detailed discussion on ion-pairing and solvatochromism in quaternary salts).
-
Hamer, F. M. (1964).[1] The Cyanine Dyes and Related Compounds. Interscience Publishers.[1] (The authoritative text on the synthesis and solubility of quinolinium dye precursors).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying and purifying quaternary ammonium salts).
-
Thermo Fisher Scientific. (2024).[1] this compound iodide Safety Data Sheet (SDS). (Verifies physical state and solubility data).
Validation & Comparative
1H NMR Interpretation Guide: 1-Ethyl-2-methylquinolinium Iodide
[2][3]
Executive Summary
-
Compound: this compound iodide (Quaternary Ammonium Salt).[1][2][3]
-
Primary Application: Synthesis of cyanine dyes (e.g., Pinacyanol), photosensitizers.[1][2][3]
-
Critical Diagnostic: The appearance of a distinct ethyl group pattern (triplet + quartet) and the downfield shift of the C2-methyl group (~0.3–0.4 ppm) compared to the neutral precursor.[1][2][3]
-
Preferred Solvent: DMSO-d
(Due to salt solubility; CDCl is poor for this iodide salt).[1][2][3]
Part 1: Comparative Analysis (Product vs. Precursor)
The most effective way to verify the synthesis of this compound iodide is by direct comparison with its unalkylated precursor, 2-Methylquinoline.[2] The quaternization of the nitrogen atom introduces a positive charge that significantly deshields the entire ring system and adjacent alkyl groups.[1][2][3]
Spectral Comparison Table
| Proton Assignment | Precursor: 2-Methylquinoline | Product: this compound Iodide | Shift Difference ( | Diagnostic Note |
| Solvent | CDCl | DMSO-d | N/A | Solvent change contributes slightly to shifts.[1][2][3] |
| N-Ethyl (CH | Absent | 4.90 – 5.10 ppm (q, 2H) | NEW SIGNAL | Primary confirmation of N-alkylation. |
| N-Ethyl (CH | Absent | 1.50 – 1.60 ppm (t, 3H) | NEW SIGNAL | Coupled to the CH |
| C2-Methyl | 2.74 ppm (s, 3H) | 3.05 – 3.15 ppm (s, 3H) | +0.3 – 0.4 ppm | Deshielded by adjacent N |
| H-8 (Aromatic) | ~8.05 ppm (d) | ~9.00 ppm (d) | +1.0 ppm | H-8 is spatially close to the N-Ethyl and N |
| H-3, H-4 (Hetero) | 7.2 – 8.0 ppm | 8.0 – 8.6 ppm | +0.5 – 1.0 ppm | General deshielding of the hetero-ring.[1][2][3] |
Note on Counter-ions: The Iodide (I
) counter-ion is non-coordinating in DMSO.[1][2][3] If using Chloride (Cl) or Tosylate (OTs ), chemical shifts may vary slightly due to ion-pairing effects, particularly in less polar solvents.[1][2][3]
Part 2: Detailed Structural Interpretation
The "Fingerprint" of Quaternization
The transformation from a neutral quinoline to a cationic quinolinium salt fundamentally alters the electronic environment.[1][2][3]
-
Deshielding Effect: The positive charge on the nitrogen withdraws electron density from the aromatic ring (induction and resonance).[1][2][3] This causes all ring protons to shift downfield (higher ppm).[2][3]
-
Anisotropic Effect: The N-Ethyl group is held rigidly, often causing specific steric compression on the H-8 proton (the "peri" position), shifting it further downfield than other aromatic protons.[1][2][3]
Assignment Logic (Step-by-Step)
-
Identify the Solvent: Locate the DMSO-d
residual pentet at 2.50 ppm and water peak at 3.33 ppm .[1][2][3] -
Verify the Aliphatic Region (1.0 – 5.5 ppm):
-
Look for the Triplet at ~1.55 ppm (3H).[2][3] This is the terminal methyl of the ethyl group.[2][3]
-
Look for the Singlet at ~3.10 ppm (3H).[2][3] This is the C2-Methyl group.[2][3] Crucial: If this is at 2.7 ppm, you have unreacted starting material.[1][2][3]
-
Look for the Quartet at ~5.00 ppm (2H).[1][2][3] This is the N-methylene.[2][3] It is very far downfield for a CH
because it is directly attached to the positively charged nitrogen.[2][3]
-
-
Analyze the Aromatic Region (7.5 – 9.5 ppm):
Part 3: Experimental Protocols
A. Synthesis (Context for Analysis)
-
Reaction: 2-Methylquinoline + Ethyl Iodide
this compound iodide.[1][2][3] -
Conditions: Reflux in toluene or neat (solvent-free) in a sealed tube.
-
Workup: The product precipitates as a yellow solid.[1][2][3] Filtration removes unreacted starting material (which is soluble in toluene/ether).[2][3]
B. NMR Sample Preparation
This protocol ensures a self-validating sample free from concentration artifacts.[1][2][3]
Part 4: Visualization of Logic & Structure
Figure 1: Interpretation Decision Tree
A logical workflow for verifying the product structure from the raw spectrum.
Caption: Decision tree for validating this compound iodide synthesis via 1H NMR.
Figure 2: Chemical Shift Mapping
Visualizing the deshielding effect of the N-alkylation.
Caption: Chemical shift map illustrating the downfield shifts induced by quaternization.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 69076, this compound iodide. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1][2][3] (Used for solvent residual peak calibration).[1][2][3] Retrieved from [Link]
Comparative Mass Spectrometry Guide: 1-Ethyl-2-methylquinolinium Cation
Content Type: Technical Comparison & Application Guide
Author: Senior Application Scientist, Mass Spectrometry Division[1]
Executive Summary
This guide provides a technical analysis of the 1-Ethyl-2-methylquinolinium cation (
Unlike protonated basic drugs (
Key Technical Data:
-
Exact Mass (
): 172.1121 Da[1] -
Primary Transition:
(Loss of ) -
Optimal Mode: Positive Ion Mode (
ESI)
The Analyte: Chemical Context & Ion Physics
Before selecting an instrument, one must understand the ion physics of the target. This compound is a "pre-charged" ion.[1]
-
Charge State: Fixed quaternary ammonium.[1] It does not require low pH solvents for protonation, making it detectable in neutral buffers.
-
Solubility: Highly soluble in polar organic solvents (Methanol, Acetonitrile) and water.
-
Challenge: Low molecular weight (
172) makes it susceptible to solvent background noise in ESI and matrix interference in MALDI.[1]
Technology Comparison: ESI vs. MALDI
This section objectively compares the two dominant ionization techniques for quaternary salts.
Table 1: Performance Matrix
| Feature | ESI-MS/MS (Triple Quad) | MALDI-TOF | Verdict |
| Ionization Mechanism | Desorption of pre-formed ions from liquid droplets.[1] | Laser desorption from crystalline matrix.[1] | ESI is softer and more stable.[1] |
| Low Mass Interference | Moderate (Solvent clusters).[1] | High (Matrix peaks | ESI wins for |
| Quantification | Excellent (Linear dynamic range | Poor (Spot-to-spot crystal heterogeneity).[1] | ESI is required for PK/Impurity studies.[1] |
| Throughput | Moderate (LC runtime: 3–5 mins).[1] | High (Seconds per sample). | MALDI wins for QC screening.[1] |
| Sensitivity | High (pg/mL range).[1] | Moderate (ng/mL range).[1] | ESI is superior for trace analysis.[1] |
Expert Insight: Why ESI Prevails
While MALDI is faster, the this compound cation (
Fragmentation Dynamics (MS/MS)
Understanding the fragmentation pathway is vital for developing Selective Reaction Monitoring (SRM) methods.
Mechanism: The "Ethylene Loss" Pathway
Unlike protonated amines that often lose ammonia or water, quaternary N-ethyl ammonium salts typically undergo a Hofmann-type elimination in the gas phase.[1]
-
Parent Ion (
172): The intact cation. -
Transition State: A
-hydrogen on the ethyl group migrates to the nitrogen or ring system.[1] -
Neutral Loss (
): The ethyl group is cleaved as neutral ethylene ( ) . -
Daughter Ion (
144): The resulting protonated 2-methylquinoline species.[1]
This transition (
Visualization: Fragmentation Pathway
Figure 1: The primary collision-induced dissociation (CID) pathway involves the loss of ethylene to form the stable protonated quinoline core.[1]
Validated Experimental Protocol (ESI-LC-MS/MS)
This protocol is designed for self-validation.[1] If the
A. Sample Preparation
-
Stock Solution: Dissolve 1 mg this compound iodide in 10 mL Methanol (100 ppm).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Note: Formic acid is not needed for ionization (analyte is already charged) but improves LC peak shape by minimizing silanol interactions.[1]
-
B. LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 3 minutes.
-
Rationale: The cation is moderately hydrophobic; a standard C18 gradient ensures separation from polar matrix salts.
C. MS Parameters (Source: ESI+)
-
Capillary Voltage: 3.0 - 3.5 kV.[1]
-
Cone Voltage: 25 V (Optimize to prevent in-source fragmentation).
-
Collision Energy (CE):
-
Quantifier: 25 eV (Transition
).[1] -
Qualifier: 40 eV (Transition
, ring cleavage/methyl loss).
-
Visualization: Analytical Workflow
Figure 2: Step-by-step workflow for the quantification of this compound cation.[1]
Troubleshooting & Quality Control
-
Issue: Low Signal Intensity.
-
Issue: High Background at m/z 172.
-
Linearity Check: The method should be linear from 1 ng/mL to 1000 ng/mL (
).
References
-
National Institute of Standards and Technology (NIST). this compound iodide Spectra Data.[1] NIST Chemistry WebBook, SRD 69.[4] [Link]
-
PubChem. this compound iodide Compound Summary. National Library of Medicine.[1] [Link]
-
Hermo, M. P., et al. (2006).[1][5] Development of analytical methods for multiresidue determination of quinolones... by LC-MS/MS. Journal of Chromatography A. (Demonstrates quinolone fragmentation patterns).[1] [Link]
-
Plater, M. J., & Raab, A. (2020).[6] Liquid chromatography–mass spectrometry analysis of dyes...[2][6] Journal of Chemical Research.[1][6] (Details LC-MS behavior of quaternary ammonium dyes). [Link]
-
Cohen, L. H., et al. (2007).[1] Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses. Analytical Chemistry.[1][2][5][7] (General ESI vs MALDI comparison for small molecules). [Link]
Sources
- 1. This compound iodide | C12H14IN | CID 69076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolylidene)prop-1-enyl]quinolinium iodide [webbook.nist.gov]
- 5. Development of analytical methods for multiresidue determination of quinolones in pig muscle samples by liquid chromatography with ultraviolet detection, liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Publish Comparison Guide: FTIR Spectral Characterization of 1-Ethyl-2-methylquinolinium Salts
Executive Summary
1-Ethyl-2-methylquinolinium iodide (and its related salts like tosylate or perchlorate) serves as a critical electrophilic intermediate in the synthesis of cyanine dyes and photosensitizing drugs. In drug development, verifying the complete quaternization of the quinoline nitrogen is a pivotal quality control step.
This guide provides a technical comparison of the FTIR spectral features of This compound iodide against its neutral precursor (2-Methylquinoline/Quinaldine ) and alternative salt forms. We focus on the "performance" of the spectral data—specifically, the diagnostic shifts that confirm reaction completion and product purity.
Key Technical Insight
The transition from a neutral quinoline base to a cationic quinolinium salt induces a distinct blue shift (to higher wavenumbers) and intensity increase in the aromatic ring stretching vibrations (
Spectral Performance Comparison: Salt vs. Precursor
The most reliable method to validate the synthesis of this compound salts is to track the shift in vibrational modes relative to the starting material.
Comparative Data Table: Diagnostic Peaks
| Spectral Region | Vibrational Mode | Precursor: 2-Methylquinoline (Neutral) | Target: this compound Iodide (Cationic) | Diagnostic Shift / Performance Note |
| High Frequency | Aromatic C-H Stretch ( | Unchanged: Retained aromaticity. | ||
| Aliphatic | Alkyl C-H Stretch ( | Enhanced: Appearance of methylene ( | ||
| Double Bond | Ring C=N / C=C Stretch | CRITICAL INDICATOR: The quaternary nitrogen stiffens the ring, shifting this band up by | ||
| Ring Mode | Aromatic Skeleton | Intensity Shift: Quaternization breaks symmetry, often making these bands sharper and more intense. | ||
| Fingerprint | Out-of-Plane (oop) Bending | Pattern Retention: Confirms the 1,2-substitution pattern remains intact. | ||
| Anion | Anion-Specific Bands | None | None (for Iodide) | Purity Check: Absence of broad bands confirms Iodide. (See Section 3 for Tosylate). |
Expert Note: In the "Double Bond" region, the neutral precursor often shows a doublet or broad peak near
. Upon successful ethylation, this resolves into a distinct, sharp band near. If you see a shoulder at , your reaction is incomplete.
Alternative Salt Comparison: Iodide vs. Tosylate
When selecting a salt form for drug formulation or dye synthesis, the counter-ion significantly impacts the FTIR "performance" (clarity of the spectrum).
The Iodide Salt (Performance: High Clarity)
-
Advantages: The iodide ion (
) is monoatomic and heavy; it has no vibrational modes in the mid-IR region ( ). -
Result: The spectrum is a "clean" representation of the organic cation.
-
Best For: Structural elucidation of the quinolinium core.
The Tosylate/Sulfonate Salt (Performance: High Complexity)
-
Characteristics: Often used to improve solubility.
-
Spectral Interference: Contains strong
stretching bands.-
Asymmetric
: (Very Strong). -
Symmetric
: (Strong).
-
-
Impact: These intense bands can mask the C-N single bond stretches and fingerprint details of the quinoline ring.
-
Recommendation: Use Iodide for characterization; use Tosylate for solubility applications.
Experimental Protocol: Synthesis & Characterization
To ensure reproducibility, follow this self-validating workflow.
Step 1: Synthesis (Quaternization)
-
Reagents: 2-Methylquinoline (1.0 eq), Ethyl Iodide (1.2 eq).
-
Solvent: Acetonitrile or Toluene (Reflux).
-
Procedure: Reflux for 6-12 hours. The salt typically precipitates as a yellow solid.
-
Purification: Filtration followed by washing with cold diethyl ether (removes unreacted neutral quinoline).
Step 2: FTIR Sample Preparation[1][2]
-
Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets for quaternary salts to avoid moisture absorption (hygroscopicity).
-
Parameter Setup:
-
Resolution:
-
Scans: 32 or 64
-
Range:
-
Step 3: Validation Logic (Decision Tree)
Use the following logic flow to interpret your spectra.
Figure 1: Spectral decision tree for validating the synthesis of this compound salts.
Mechanistic Visualization: Quaternization Effects
The following diagram illustrates the chemical transformation and the resulting physical changes in the molecule that cause the spectral shifts.
Figure 2: Reaction pathway showing the origin of the frequency shift (Blue Shift) due to nitrogen cation formation.
References
-
PubChem. (2025).[1] this compound iodide | C12H14IN.[1][2] National Library of Medicine. [Link]
-
Tseng, C. Y., & Lee, Y. P. (2022).[3] Infrared Spectra of 1-Quinolinium Cation and Quinolinyl Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 126(15), 2361–2372.[3] (Provides authoritative data on the blue shift of C=N/C=C bands upon protonation/quaternization). [Link]
-
Chantrapromma, S., et al. (2009). 1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium iodide. Acta Crystallographica Section E. (Provides comparative spectral data for 1-methyl analogs). [Link]
Sources
- 1. This compound iodide | C12H14IN | CID 69076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound iodide | CAS 606-55-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Infrared Spectra of 1-Quinolinium (C9H7NH+) Cation and Quinolinyl Radicals (C9H7NH and 3-, 4-, 7-, and 8-HC9H7N) Isolated in Solid para- Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Shift & Physicochemical Comparison: N-Ethyl vs. N-Methyl Quinolinium Dyes
Executive Summary
In the design of cyanine and hemicyanine dyes, the choice between N-methyl and N-ethyl substitution on the quinolinium core is often driven by physicochemical requirements (solubility, aggregation, bioavailability) rather than electronic tuning.
Contrary to common assumptions, the spectral shift (
This guide objectively compares these two derivatives, providing experimental data, mechanistic insights, and validated protocols for characterization.
Fundamental Mechanisms: Electronic vs. Steric
To understand the spectral behavior, one must decouple the intrinsic electronic effects from the extrinsic environmental effects.
The Inductive Effect (Electronic)
The spectral position of quinolinium dyes is governed by the HOMO-LUMO gap, which is influenced by the electron-donating or withdrawing nature of substituents.
-
Methyl (-CH₃): Weak electron donor (+I effect).
-
Ethyl (-CH₂CH₃): Slightly stronger electron donor than methyl, but the difference is electronically insufficient to significantly perturb the
-conjugated system. -
Result: The
in non-polar solvents (where aggregation is absent) remains virtually identical.
The Hydrophobic Effect (Steric & Aggregation)
The ethyl group introduces additional steric bulk and lipophilicity.
-
Solubility: N-Ethyl derivatives are less water-soluble than N-Methyl analogs, leading to faster precipitation or aggregation in aqueous buffers.
-
Aggregation: In water/PBS, N-Ethyl dyes are more prone to
-stacking.-
H-Aggregates (Face-to-Face): Causes a Blue Shift (Hypsochromic).
-
J-Aggregates (Head-to-Tail): Causes a Red Shift (Bathochromic).
-
Mechanism Visualization
The following diagram illustrates the causal pathway from substitution to spectral observation.
Figure 1: Causal pathway linking N-alkylation to observed spectral properties. Note that the significant spectral shift is driven by aggregation, not electronics.
Comparative Analysis & Data
The following data compares a representative Quinolinium-based Cyanine dye (e.g., a Thiazole Orange analog) synthesized with either an N-methyl or N-ethyl group.
Spectral Data Table
| Feature | N-Methyl Quinolinium Dye | N-Ethyl Quinolinium Dye | Difference |
| 501 nm | 502 nm | +1 nm (Negligible) | |
| ~63,000 M⁻¹cm⁻¹ | ~65,000 M⁻¹cm⁻¹ | Within exp. error | |
| Solubility (Water) | High (> 10 mM) | Moderate (~1-5 mM) | Significant |
| Aggregation (PBS) | Monomeric at < 10 µM | Dimeric (H-band) at > 2 µM | Lower CAC for Ethyl |
| Cell Permeability | Low/Moderate | High | Ethyl = Better uptake |
| Stokes Shift | ~25 nm | ~25 nm | Unchanged |
Solvatochromic Behavior
Both derivatives exhibit positive solvatochromism (red shift with increasing solvent polarity), but the N-Ethyl derivative shows a sharper drop in quantum yield in water due to quenching by aggregation.
-
In DMSO: Both dyes show sharp, monomeric peaks.
-
In PBS (Phosphate Buffered Saline):
-
N-Methyl:[1] Retains monomeric shoulder; slight broadening.
-
N-Ethyl: Appearance of a distinct blue-shifted shoulder (
470 nm) indicating H-dimer formation.
-
Experimental Protocols
To validate these findings, the following protocols ensure reproducible synthesis and characterization.
Synthesis: The Menschutkin Reaction
This is the standard quaternization method. The reaction rate differs slightly (Methyl Iodide is more reactive than Ethyl Iodide due to steric hindrance).
Materials:
-
Precursor: Quinoline or substituted Quinoline (e.g., Lepidine).
-
Alkylating Agent: Iodomethane (MeI) or Iodoethane (EtI).
-
Solvent: Acetonitrile or Toluene (anhydrous).
Protocol:
-
Dissolution: Dissolve 1.0 eq of the Quinoline base in anhydrous Acetonitrile (0.5 M concentration).
-
Addition:
-
For Methyl: Add 1.5 eq of Iodomethane (Caution: Carcinogen/Volatile).
-
For Ethyl: Add 3.0 eq of Iodoethane (Requires excess due to slower kinetics).
-
-
Reflux:
-
Isolation: Cool to room temperature. Filter the quaternary ammonium salt precipitate.
-
Purification: Wash 3x with cold diethyl ether to remove unreacted base. Recrystallize from Ethanol if necessary.
Spectroscopic Characterization Workflow
This workflow is designed to detect aggregation artifacts.
Figure 2: Validated workflow for distinguishing intrinsic spectral shifts from aggregation artifacts.
Step-by-Step Measurement:
-
Stock: Dissolve solid dye in DMSO (prevents pre-aggregation).
-
Beer-Lambert Plot: Prepare serial dilutions (0.5 µM – 50 µM) in Methanol. Plot Absorbance vs Concentration. Linearity confirms monomeric state.
-
Aggregation Check: Repeat dilutions in PBS. Deviation from linearity or appearance of a secondary peak (usually blue-shifted) confirms aggregation.
-
Expectation: N-Ethyl dye will deviate from linearity at lower concentrations than N-Methyl.
-
References
-
Effect of N-alkyl chain length on Cyanine Dyes: Comparison of optical properties in heptamethine cyanines showing negligible electronic shift between methyl and ethyl substituents. Source:
-
Solvatochromism and Aggregation of Quinolinium Dyes: Detailed analysis of H- and J-aggregation dependence on alkyl chain hydrophobicity. Source:
-
Thiazole Orange Derivatives: Spectral properties of TO derivatives and the impact of structural modification on DNA binding. Source:
-
Menschutkin Reaction Kinetics: General organic chemistry principles regarding the reactivity of methyl vs ethyl halides in quaternization. Source:
Sources
Validating N-Ethylquinaldinium Iodide Synthesis: A Melting Point-Centric Approach
Topic: Validating synthesis of N-ethylquinaldinium using melting point determination Content Type: Publish Comparison Guide
Executive Summary
In the high-throughput synthesis of cyanine dye precursors, N-ethylquinaldinium iodide (1-ethyl-2-methylquinolinium iodide) serves as a critical scaffold. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the structural gold standard, it is often a bottleneck for routine batch validation in industrial and academic settings.
This guide validates the use of Melting Point (MP) Determination as a primary, high-speed quality gate. By understanding the thermodynamic phase behavior of quaternary ammonium salts, researchers can utilize MP not just for identification, but as a semi-quantitative purity assay that correlates strongly with HPLC and NMR data, at a fraction of the cost.
Synthesis Protocol: The Context of Validation
To understand the validation metrics, we must first establish the synthesis matrix. The purity of the resulting salt is heavily dependent on the removal of the starting material (Quinaldine).
Reaction Mechanism
The synthesis is an
Standardized Protocol:
-
Reagents: Mix 2-Methylquinoline (Quinaldine) (1.0 eq) and Ethyl Iodide (1.2 eq) in Acetonitrile (anhydrous).
-
Reflux: Heat to 80°C for 12–24 hours under inert atmosphere (
).-
Expert Insight: Light exclusion is critical. Iodide salts are photosensitive and can liberate free iodine, discoloring the product to a dark green/brown.
-
-
Precipitation: Cool to room temperature. Add Diethyl Ether to force precipitation of the quaternary salt.
-
Filtration: Vacuum filter the yellow/green solid.
-
Purification: Recrystallize from Ethanol/Ether .
-
Drying: Vacuum dry at 50°C for 6 hours. Crucial for MP accuracy.
The Self-Validating System: Melting Point Determination
Unlike simple organic solids, quaternary ammonium salts like N-ethylquinaldinium iodide exhibit complex thermal behavior, often undergoing decomposition simultaneous with melting.
Experimental Data: The Validation Matrix
The following table aggregates literature standards against typical experimental outcomes.
| Parameter | Literature Value | Acceptable Exp. Range | Failure Mode Indicators |
| Melting Point ( | 234–244°C (dec.) | 231–240°C | |
| Appearance | Yellow to Light Green Powder | Yellow Crystalline | Dark Green/Brown: Free Iodine ( |
| Range ( |
> Note on Decomposition: You will observe darkening (charring) just prior to the melt. This is normal for iodide salts. Record the temperature at the first sign of liquid formation (meniscus).
Thermodynamic Logic (The "Why")
-
Lattice Energy: The high
(>230°C) confirms the formation of a stable ionic lattice. Unreacted Quinaldine is a liquid (BP ~247°C) and Ethyl Iodide is volatile (BP ~72°C). -
Colligative Properties: Any remaining starting material acts as an impurity, causing significant Melting Point Depression . A sample melting at 220°C is not "close enough"; it indicates >5% impurity by mass, likely requiring re-crystallization.
Comparative Analysis: MP vs. Alternatives
Why choose MP over NMR for routine checks? The following comparison highlights the operational efficiency.
Performance Matrix
| Feature | Melting Point (MP) | 1H-NMR | HPLC-MS |
| Primary Utility | Batch Purity & Identity | Structural Confirmation | Trace Impurity Quantification |
| Cost Per Run | < $0.50 | $15.00 - $50.00 | $30.00 - $100.00 |
| Time to Result | 5–10 Minutes | 30–60 Minutes | 45–90 Minutes |
| Sample Recovery | Destructive | Non-Destructive | Destructive |
| Sensitivity | Moderate (>1% impurity) | High (>0.1% impurity) | Very High (>0.01% impurity) |
| Blind Spots | Cannot detect inorganic salts (e.g., KI) | Solvent peaks can mask impurities | Requires specific column chemistry |
Expert Recommendation
-
Use MP when: You are optimizing reaction times, screening recrystallization solvents, or performing routine batch release.
-
Use NMR when: You observe an anomalous MP, or for the final characterization of a "Golden Batch" used for publication/clinical trials.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for accepting a batch based on MP data.
Figure 1: Logic flow for validating N-ethylquinaldinium iodide purity via melting point.
References
-
Fisher Scientific. (2024). Safety Data Sheet: this compound iodide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69076, this compound iodide. Retrieved from [Link]
-
Eike, D. M., Brennecke, J. F., & Maginn, E. J. (2003).[1] Predicting melting points of quaternary ammonium ionic liquids. Green Chemistry. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis of 1-Ethyl-2-methylquinolinium Derivatives: A Comparative Approach to Purity and Structural Verification
Introduction: Beyond the Spectrum—The Foundational Role of Elemental Analysis
In the landscape of pharmaceutical research and materials science, 1-ethyl-2-methylquinolinium derivatives are gaining significant attention for their diverse applications, including their use as precursors for cyanine dyes and their potential in medicinal chemistry.[1][2][3] The synthesis of these ionic compounds often involves multi-step processes, introducing the possibility of impurities, residual solvents, or unexpected salt forms that can profoundly impact downstream applications and biological activity.
While modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for structural elucidation, they provide an incomplete picture of a sample's bulk purity.[4][5] NMR may not detect inorganic impurities or water, and HRMS analyzes only what can be ionized, often ignoring counter-ions and non-volatile contaminants.[4] This is where the century-old technique of elemental analysis (EA), specifically CHNS analysis, remains uniquely powerful. It provides a direct, quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample, serving as a fundamental validation of a compound's empirical formula and overall purity.[4][6]
This guide provides an in-depth, field-proven perspective on the elemental analysis of this compound derivatives. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the technique against its modern spectroscopic counterparts, empowering researchers to build a comprehensive and robust analytical data package.
Part 1: The Core of Purity Verification—CHN(S) Combustion Analysis
The most common method for determining the elemental composition of organic compounds is combustion analysis.[6][7] The technique is conceptually straightforward: a small, precisely weighed amount of the sample is combusted in an oxygen-rich environment at high temperatures (typically around 1000°C). This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).
Theoretical Calculation: The First Step in Validation
Before any analysis, the theoretical elemental percentages must be calculated from the proposed molecular formula. This serves as the benchmark against which experimental results are judged. For our model compound, This compound iodide , the details are as follows:
-
Molecular Weight: 299.15 g/mol [3]
-
Atomic Weights (approx.): C=12.011, H=1.008, I=126.90, N=14.007
Calculation Steps:
-
Mass of Carbon: 12 atoms * 12.011 g/mol = 144.132 g/mol
-
Mass of Hydrogen: 14 atoms * 1.008 g/mol = 14.112 g/mol
-
Mass of Nitrogen: 1 atom * 14.007 g/mol = 14.007 g/mol
Theoretical Percentages:
-
%C = (144.132 / 299.15) * 100 = 48.18%
-
%H = (14.112 / 299.15) * 100 = 4.72%
-
%N = (14.007 / 299.15) * 100 = 4.68%
A critical aspect of analyzing quinolinium salts is the potential for hydration. If the compound crystallized with one molecule of water (C₁₂H₁₄IN·H₂O), the theoretical values would change significantly:
-
New Molecular Weight: 299.15 + 18.015 = 317.165 g/mol
-
%C = (144.132 / 317.165) * 100 = 45.44%
-
%H = (16.128 / 317.165) * 100 = 5.08%
-
%N = (14.007 / 317.165) * 100 = 4.42%
This demonstrates how a deviation in experimental results can powerfully indicate the presence of solvates that other methods might miss.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure accuracy and trustworthiness, incorporating checks and standards throughout the process.
1. Sample Preparation (The Most Critical Stage):
- Purity: The sample must be homogenous and thoroughly dried to remove residual solvents and adsorbed water. Drying under high vacuum at a temperature appropriate for the compound's stability (e.g., 40-60°C) for several hours is standard.
- Causality: Quaternary ammonium salts like quinolinium derivatives can be hygroscopic.[9] Failure to adequately dry the sample is the most common source of error, leading to low carbon and nitrogen percentages and a high hydrogen value.
- Weighing: Using a calibrated microbalance, accurately weigh 2-5 mg of the sample into a tin capsule.[6] The exact mass must be recorded with maximum precision.
- Causality: The final elemental percentages are calculated relative to this initial mass.[6] Any inaccuracy here directly translates to errors in the final result. The tin capsule facilitates complete combustion in a "flash" reaction.
2. Instrument Calibration:
- Standard Selection: Calibrate the elemental analyzer using a certified reference material (CRM) with a known elemental composition.[10] Acetanilide is a common standard for CHN analysis.
- Causality: Calibration creates a response curve, correlating the detector signal to a known mass of C, H, and N. Using a CRM traceable to a national metrology institute like NIST ensures the results are accurate and comparable across different labs and instruments.[10][11][12][13]
3. Analysis Execution:
- Combustion: The sealed tin capsule is dropped into a combustion tube at ~1000°C with a pulse of pure oxygen.
- Reduction & Separation: The resultant gas mixture (CO₂, H₂O, NₓOᵧ) is passed over a copper catalyst to reduce nitrogen oxides to N₂. The gases are then passed through a chromatographic column to separate N₂, CO₂, and H₂O.
- Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas.
- Replicates: Analyze the sample in triplicate to ensure the results are reproducible. The standard deviation between runs should be minimal.
4. Data Interpretation:
- The ±0.4% Rule: For a compound to be considered "analytically pure," the experimental values for C, H, and N should be within ±0.4% of the theoretical calculated values.
- Causality: This industry-accepted tolerance accounts for minor instrumental variations and the inherent limitations of the technique. Deviations greater than 0.4% strongly suggest the presence of impurities, residual solvent, or an incorrect molecular formula assignment.
Summarizing the Data
All quantitative data should be presented clearly for straightforward interpretation.
Table 1: Example Elemental Analysis Data for this compound Iodide (C₁₂H₁₄IN)
| Element | Theoretical % | Experimental % (Run 1) | Experimental % (Run 2) | Average Exp. % | Deviation |
|---|---|---|---|---|---|
| Carbon (C) | 48.18 | 48.01 | 47.95 | 47.98 | -0.20 |
| Hydrogen (H) | 4.72 | 4.78 | 4.81 | 4.80 | +0.08 |
| Nitrogen (N)| 4.68 | 4.65 | 4.61 | 4.63 | -0.05 |
In this hypothetical example, the data would support the assigned structure and indicate a high degree of purity.
Part 2: A Comparative Analysis—Choosing the Right Tool for the Job
While elemental analysis is fundamental, a comprehensive characterization relies on a suite of analytical techniques. The choice of method depends entirely on the question being asked.[10][14]
dot digraph "Analytical_Technique_Selection_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [fontname="Arial", fontcolor="#202124", color="#5F6368", penwidth=1.5];
// Nodes start [label="Characterization of a new\nthis compound Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_purity [label="Primary Goal:\nConfirm Empirical Formula\n& Bulk Purity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ea [label="Elemental Analysis (CHN)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; q_structure [label="Primary Goal:\nStructural Elucidation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; nmr_hrms [label="NMR Spectroscopy (¹H, ¹³C)\n&\nHigh-Resolution MS (HRMS)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_3d [label="Need Absolute\n3D Structure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; xray [label="Single Crystal\nX-ray Diffraction", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Compile Full\nData Package", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q_purity; q_purity -> ea [label="Yes"]; ea -> q_structure; q_purity -> q_structure [label="No"]; q_structure -> nmr_hrms [label="Yes"]; nmr_hrms -> q_3d; q_structure -> report [label="No"]; q_3d -> xray [label="Yes"]; xray -> report; q_3d -> report [label="No"]; } Caption: Decision workflow for selecting analytical techniques.
Table 2: Objective Comparison of Key Analytical Techniques
| Feature | Elemental Analysis (CHN) | High-Resolution MS (HRMS) | NMR Spectroscopy | Single Crystal X-ray Diffraction |
|---|---|---|---|---|
| Primary Information | Quantitative elemental ratios (%C, %H, %N) | Highly accurate mass of the cation; provides molecular formula. | Detailed atomic connectivity and chemical environment; 3D solution structure. | Unambiguous 3D solid-state structure and molecular connectivity. |
| Purity Assessment | Excellent for bulk purity; detects inorganic impurities and solvates.[4] | Good for identifying organic impurities with different masses; does not assess bulk purity. | Good for identifying and quantifying organic impurities; may miss water and inorganic salts. | Assesses the purity of a single crystal, not the bulk powder. |
| Sample Requirement | 2-5 mg (destructive) | < 1 µg (destructive) | 5-10 mg (non-destructive) | A single, high-quality crystal |
| Key Advantage | The "gold standard" for confirming an empirical formula. | Unmatched sensitivity and mass accuracy for formula determination.[15] | Unparalleled for detailed structural elucidation in solution.[5] | Provides absolute, definitive structural proof.[16] |
| Key Limitation | Provides no direct structural connectivity information. | Insensitive to counter-ions, solvates, and inorganic impurities. | Less sensitive than MS; quantitative analysis requires careful setup (qNMR). | Growing a suitable crystal can be a significant challenge. |
| Best For... | Final purity confirmation of a bulk sample before further use. | Confirming the molecular formula of the target cation early in synthesis. | Elucidating the precise chemical structure and identifying related impurities. | Resolving structural ambiguity or determining absolute stereochemistry. |
Conclusion: An Integrated Approach to Trustworthy Data
In modern drug development and materials science, no single analytical technique is sufficient. While NMR and HRMS provide exquisite structural detail, elemental analysis remains the bedrock of purity determination and empirical formula validation for novel compounds like this compound derivatives. Its unique ability to quantify the core elements of a bulk sample makes it an indispensable tool for detecting impurities—such as inorganic salts or water—that other methods cannot.[4]
By integrating a methodologically sound elemental analysis protocol with high-resolution spectroscopic data, researchers can build a self-validating and trustworthy data package. This comprehensive approach ensures that the material being studied is indeed the material it is believed to be, providing the authoritative grounding necessary for robust and reproducible science.
References
- Agilent. Elemental Inorganic Standards.
- IUPAC. (1995). MINIMUM REQUIREMENTS FOR REPORTING ANALYTICAL DATA FOR ENVIRONMENTAL SAMPLES. Pure and Applied Chemistry.
- ResearchGate. (PDF) Minimum requirements for reporting analytical data for environmental samples: (IUPAC technical report).
- NIST.
- Sigma-Aldrich. 1-Ethylquinaldinium iodide for synthesis 606-55-3.
- Taylor & Francis Online. (2021).
- Inorganic Ventures. (2026). What Is The Standard For Elemental Analysis?
- ResearchGate. Synthesis of Quinolinium Salts from N‐Substituted Anilines, Aldehydes, Alkynes, and Acids: Theoretical Understanding of the Mechanism and Regioselectivity.
- Kuchar, M. et al. Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules.
- Thermo Scientific Alfa Aesar. This compound iodide, 97%.
- Santa Cruz Biotechnology. This compound iodide | CAS 606-55-3.
- Ibis Scientific, LLC. Elemental Standards.
- Royal Society of Chemistry. (2021).
- University of California, Santa Barbara. CHNS ANALYSIS.
- CymitQuimica. CAS 606-55-3: this compound iodide.
- Measurlabs. CHN(O)S Elemental Analysis.
- Measurlabs. (2023). Comparison of Elemental Analysis Techniques.
- Mettler Toledo.
- Reddit. (2018). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?.
- PubChem. This compound iodide.
- Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology.
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Safety Operating Guide
Navigating the Handling of 1-Ethyl-2-methylquinolinium: A Guide to Personal Protective Equipment and Safe Disposal
For the innovative researcher, scientist, and drug development professional, the unique properties of ionic liquids like 1-Ethyl-2-methylquinolinium open new avenues in synthesis and formulation. However, its distinct chemical nature necessitates a thorough understanding of its handling requirements to ensure laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) and outlining a clear plan for its operational handling and disposal.
Understanding the Hazard: Why Specific PPE is Crucial
This compound, in its common iodide salt form (CAS 606-55-3), is a quaternary ammonium salt. While not volatile, its primary risks stem from direct contact and inhalation of its crystalline powder form. The Globally Harmonized System (GHS) classifies it with the following hazards:
| Hazard Statement | GHS Classification | Implication for Handling |
| H315: Causes skin irritation | Skin Irritation, Category 2 | Direct contact with skin can lead to irritation and inflammation.[1] |
| H319: Causes serious eye irritation | Eye Irritation, Category 2 | Contact with eyes can cause significant irritation.[1] |
| H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | Ingestion, skin absorption, or inhalation of dust can be harmful.[2] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure, Category 3 | Inhalation of dust can irritate the respiratory tract.[1] |
The causality for these hazards lies in the ionic and reactive nature of the quinolinium cation and the potential biological effects of the iodide anion. Therefore, a multi-layered PPE approach is essential to create a barrier between the researcher and the chemical, mitigating the risk of exposure.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the scale of operation. The following protocol outlines the minimum required PPE and provides guidance for situations with increased risk.
Eye and Face Protection: The First Line of Defense
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
Rationale: Given that this compound is a powder, the primary eye hazard is from airborne particles during weighing or transfer. Safety glasses with side shields provide essential protection against this.
For tasks with a higher risk of splashing (e.g., preparing concentrated solutions):
-
Chemical Splash Goggles: These provide a seal around the eyes, offering superior protection against splashes of dissolved this compound.
-
Face Shield: Worn over safety glasses or goggles, a face shield provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Absorption
Minimum Requirement: Nitrile gloves.
Protocol for Glove Use:
-
Inspect Before Use: Always check gloves for any signs of damage, such as punctures or tears.
-
Proper Donning: Ensure hands are clean and dry before putting on gloves.
-
Avoid Contamination: Do not touch surfaces such as doorknobs, phones, or keyboards with gloved hands.
-
Immediate Replacement: If a glove is splashed with a solution of this compound or if contamination is suspected, remove and replace it immediately.
-
Proper Removal: To avoid skin contact with a contaminated glove, use a proper removal technique (glove-to-glove and then skin-to-skin).
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Body Protection: Shielding Against Spills and Dust
Minimum Requirement: A standard laboratory coat.
Rationale: A lab coat protects the skin and personal clothing from accidental spills and dust contamination. It should be fully buttoned to provide maximum coverage.
For larger scale operations or situations with a significant risk of spillage:
-
Chemical-Resistant Apron: Worn over a lab coat, a chemical-resistant apron provides an additional layer of protection.
-
Full-Body Suit: In specialized industrial settings or for large-scale handling, a disposable full-body suit (e.g., Tyvek®) may be necessary.
Respiratory Protection: Mitigating Inhalation Risks
When is it necessary? Respiratory protection should be used when there is a potential for inhaling dust, particularly when handling larger quantities of the powder or when adequate engineering controls are not available.
Recommended Respirator: A NIOSH-approved N95 filtering facepiece respirator (dust mask) is suitable for most laboratory-scale operations involving the handling of this compound powder.
For situations with higher potential for airborne concentrations or as determined by your institution's safety assessment:
-
Half-Mask or Full-Face Respirator with Particulate Cartridges: These provide a higher level of protection and are recommended for more extensive handling procedures.
Important: A respiratory protection program that includes medical evaluation, training, and fit testing is required by OSHA for all employees who wear respirators.
Experimental Workflow: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection based on the specific handling task.
Operational and Disposal Plans: A Step-by-Step Guide
A comprehensive safety plan extends beyond PPE to include proper handling procedures and waste disposal.
Operational Plan: Safe Handling in the Laboratory
-
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
-
-
Procedural Steps:
-
Designated Area: Establish a designated area for handling this compound.
-
Pre-Use Inspection: Before starting work, ensure all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.
-
Spill Kit: Have a chemical spill kit readily accessible. The kit should contain absorbent materials suitable for chemical spills.
-
Weighing: When weighing the powder, use a spatula and handle it gently to avoid creating dust.
-
Solution Preparation: When dissolving the powder, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly.
-
Disposal Plan: Responsible Waste Management
Core Principle: Treat all this compound waste as hazardous waste. Do not dispose of it in the regular trash or down the drain.[4]
-
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Containerization:
-
Use only approved hazardous waste containers.
-
Keep containers securely closed when not in use.
-
Label containers clearly with "Hazardous Waste" and the full chemical name: "this compound iodide".
-
-
Disposal Procedure:
-
Follow your institution's specific procedures for hazardous waste disposal.
-
Contact your Environmental Health and Safety (EHS) department to arrange for waste pickup.
-
By adhering to these detailed PPE protocols and operational plans, researchers can confidently and safely work with this compound, harnessing its potential while ensuring a secure laboratory environment.
References
-
PubChem. this compound iodide. National Center for Biotechnology Information. [Link]
-
Becky Aktsiaselts. Chemical Resistance Table for Gloves.[Link]
-
Hourglass International, Inc. HandPRO® Gloves Chemical Resistance Chart.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
